PROTAC BET-binding moiety 2
Description
Overview of Targeted Protein Degradation (TPD) Modalities
Targeted Protein Degradation (TPD) represents a paradigm shift in drug discovery, moving beyond traditional occupancy-driven inhibition to the complete removal of pathogenic proteins. cellsignal.comaxcelead-us.com This approach utilizes the cell's natural protein degradation pathways, primarily the ubiquitin-proteasome system (UPS) and the lysosomal system. pharmafeatures.comnih.gov TPD strategies include molecular glues, degradation tags (dTAGs), and various lysosome-based degraders like LYTACs and AUTACs. cellsignal.compharmafeatures.com Among these, PROTACs have emerged as a highly versatile and potent modality, with numerous candidates advancing into clinical trials. axcelead-us.compharmafeatures.com
Fundamental Principles of PROTAC Technology
PROTACs are innovative chemical tools that induce selective intracellular proteolysis. wikipedia.org Their unique mechanism of action offers several advantages over conventional small-molecule inhibitors.
PROTACs are heterobifunctional molecules, meaning they consist of two distinct active domains connected by a chemical linker. wikipedia.orgnih.govnih.gov One domain, often referred to as the "warhead," is designed to bind to a specific protein of interest (POI) that is targeted for degradation. nih.govbaudlab.co.uk The other domain, the "anchor," engages an E3 ubiquitin ligase, a component of the cell's protein degradation machinery. nih.govbaudlab.co.uk This dual-binding capability is central to the PROTAC's function. mdpi.comchemicalkinomics.com
Unlike traditional inhibitors that rely on occupying a protein's active site to block its function, PROTACs operate through an event-driven mechanism. baudlab.co.ukmdpi.comsciltp.com By simultaneously binding to the target protein and an E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase). nih.govbaudlab.co.ukportlandpress.com This proximity induces the E3 ligase to tag the target protein with ubiquitin molecules, marking it for destruction by the proteasome, the cell's protein disposal machinery. baudlab.co.ukrevvity.com This process does not require the PROTAC to bind to a functional site on the target protein, opening up the possibility of targeting proteins previously considered "undruggable." frontiersin.org
A key advantage of PROTACs is their catalytic nature. wikipedia.orgnih.govresearchgate.net After the target protein is ubiquitinated and sent for degradation, the PROTAC molecule is released and can go on to engage another target protein and E3 ligase, initiating another cycle of degradation. baudlab.co.ukportlandpress.comnih.gov This recycling allows a single PROTAC molecule to induce the degradation of multiple target protein molecules. portlandpress.comnih.gov Consequently, PROTACs can be effective at sub-stoichiometric concentrations, meaning lower doses may be required compared to traditional inhibitors, potentially reducing off-target effects and toxicity. wikipedia.orgnih.govchemicalkinomics.com
Biological Significance of Bromodomain and Extra-Terminal Domain (BET) Proteins
The Bromodomain and Extra-Terminal Domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers and transcriptional regulators. nih.govfrontiersin.orgnih.gov
BET proteins play a fundamental role in controlling gene expression. nih.govfrontiersin.org They are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins. nih.govnih.gov This interaction allows BET proteins to recruit transcriptional machinery to specific gene locations, thereby activating gene transcription. nih.govfrontiersin.org They are involved in a multitude of cellular processes, including cell cycle progression, DNA replication and repair, and the regulation of key oncogenes like c-MYC. nih.govfrontiersin.orgresearchgate.net Given their central role in gene regulation, the dysregulation of BET proteins is implicated in a variety of diseases, most notably cancer. nih.govfrontiersin.orgfrontiersin.org
PROTAC BET-binding moiety 2: A Key Component for Targeting BET Proteins
The development of PROTACs aimed at degrading BET proteins has shown significant promise in preclinical studies. A critical element in the design of these BET-targeting PROTACs is the "warhead" that specifically binds to the BET bromodomains. "this compound" is one such warhead, derived from known BET inhibitors. ambeed.comtargetmol.comnih.gov
Chemical Properties
The precise chemical structure of this compound is defined by its molecular formula and IUPAC name.
| Property | Value |
| CAS Number | 916493-82-8 xcessbio.comchemsrc.com |
| Molecular Formula | C20H17ClN4O4S xcessbio.com |
| Molecular Weight | 444.89 g/mol xcessbio.com |
| IUPAC Name | (9S)-7-(4-chlorophenyl)-9-(2-methoxy-2-oxoethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetraazatricyclo[8.3.0.0²,⁶]trideca-2(6),4,7,10,12-pentaene-4-carboxylic acid xcessbio.com |
| InChI Key | LZXZWZXAVDJSIL-ZDUSSCGKSA-N xcessbio.comsigmaaldrich.com |
| Solubility | Soluble in DMSO xcessbio.com |
This data is compiled from multiple sources for accuracy. xcessbio.comchemsrc.comsigmaaldrich.com
Role in PROTAC Synthesis
This compound serves as a crucial building block in the synthesis of BET-targeting PROTACs. It is a ligand based on the (+)-JQ1 scaffold, a well-characterized inhibitor of BET bromodomains. ambeed.com In the construction of a PROTAC, this moiety is chemically linked to a ligand that recruits an E3 ligase, such as von Hippel-Lindau (VHL) or cereblon (CRBN). nih.govnih.gov The nature and length of the linker connecting the BET-binding moiety to the E3 ligase ligand are critical for the efficacy of the final PROTAC, influencing the formation and stability of the ternary complex. nih.govnih.gov The synthesis of libraries of PROTACs with varying linkers is a common strategy to identify the most potent degraders. nih.govacs.org
Research Applications and Findings
PROTACs incorporating BET-binding moieties have been the subject of extensive research, demonstrating potent and selective degradation of BET proteins in both laboratory (in vitro) and living organism (in vivo) studies.
In various cancer cell lines, PROTACs utilizing BET-binding moieties have been shown to effectively degrade BRD2, BRD3, and BRD4. nih.govrsc.org For instance, the PROTAC ARV-771, which incorporates a BET-binding moiety, demonstrated degradation of BRD2/3/4 at nanomolar concentrations in prostate cancer cell lines. nih.gov Furthermore, studies have shown that these PROTACs can be significantly more potent at inhibiting cell proliferation compared to the parent BET inhibitors from which the binding moieties are derived. nih.gov Proteomic analyses have confirmed the high selectivity of these degraders for the BET protein family. rsc.org
The success of BET-targeting PROTACs has extended to in vivo models. ARV-771, for example, has shown efficacy in a mouse model of castration-resistant prostate cancer. nih.gov Another BET degrader, ARV-825, which uses a different BET-binding moiety (OTX015), has shown positive results in models of hematologic malignancies. mdpi.com These studies highlight the therapeutic potential of using PROTACs to target and degrade BET proteins in a clinical setting.
This compound is a vital component in the development of a promising new class of therapeutics designed to eliminate BET proteins. The unique, event-driven, and catalytic mechanism of PROTACs offers a powerful alternative to traditional inhibitors. By harnessing the cell's own protein degradation machinery, PROTACs incorporating this moiety have demonstrated potent and selective degradation of BET proteins in preclinical models, paving the way for potential future treatments for a range of diseases, particularly cancer. The ongoing research and development in this area continue to refine the design and application of these innovative molecules.
Subfamily Members: BRD2, BRD3, BRD4, and BRDT
The mammalian BET family comprises four members: BRD2, BRD3, BRD4, and BRDT. nih.govnih.gov
BRD2, BRD3, and BRD4 are ubiquitously expressed throughout various tissues in the body. encyclopedia.pubashpublications.org They have both overlapping and distinct functions in regulating gene expression. For instance, BRD2 and BRD4 are essential for normal development, and all three play roles in erythroid maturation. frontiersin.org Studies have shown that while there is some functional redundancy, each BET protein can also have unique roles in gene regulation. nih.govaacrjournals.org For example, knockdown of each of these genes can lead to altered expression of thousands of genes, with a significant portion being unique to each specific BET protein. aacrjournals.org
BRDT is unique in that its expression is restricted to the testes and is essential for spermatogenesis. frontiersin.orgencyclopedia.pub
Interactive Table: Overview of BET Protein Family Members
| Protein | Expression | Key Functions |
| BRD2 | Ubiquitous | Transcriptional regulation, cell cycle control, erythroid maturation. frontiersin.orgencyclopedia.pub |
| BRD3 | Ubiquitous | Transcriptional regulation, erythroid maturation. frontiersin.orgencyclopedia.pub |
| BRD4 | Ubiquitous | Transcriptional regulation, cell cycle control, essential for development. frontiersin.orgencyclopedia.pub |
| BRDT | Testis-specific | Spermatogenesis. frontiersin.orgencyclopedia.pub |
Structural Characteristics of BET Bromodomains (BD1 and BD2)
A defining feature of BET proteins is the presence of two tandem N-terminal bromodomains, designated as BD1 and BD2. frontiersin.orgnih.gov These domains are structurally conserved, each consisting of a bundle of four alpha-helices (αZ, αA, αB, and αC) connected by two loops (ZA and BC loops). nih.govresearchgate.net This structure forms a hydrophobic pocket that specifically recognizes and binds to acetylated lysine residues. nih.gov
While both BD1 and BD2 bind to acetylated lysines, they exhibit differences in their binding affinities and specificities for various acetylated histone sites. nih.gov The sequence identity between the BD1 domains of different BET proteins is high, as is the identity between the BD2 domains. acs.org However, the sequence identity between BD1 and BD2 of the same BET protein is lower. acs.org A key difference lies in a specific amino acid residue within the binding pocket: a histidine in BD2 is replaced by an aspartic acid in BD1, which influences their selective binding properties. acs.orgrsc.org These structural nuances are critical for the development of domain-selective inhibitors and PROTACs.
Interactive Table: Structural Comparison of BET Bromodomains
| Feature | BD1 | BD2 |
| Core Structure | Four-helix bundle (αZ, αA, αB, αC) with ZA and BC loops. nih.govresearchgate.net | Four-helix bundle (αZ, αA, αB, αC) with ZA and BC loops. nih.govresearchgate.net |
| Binding Pocket | Recognizes acetylated lysine. nih.gov | Recognizes acetylated lysine. nih.gov |
| Key Residue Difference | Contains an Aspartic Acid. acs.orgrsc.org | Contains a Histidine. acs.orgrsc.org |
| Binding Preference | Shows some preference for different acetylated histone sites compared to BD2. nih.gov | Shows some preference for different acetylated histone sites compared to BD1. nih.gov |
Rationale for Targeting BET Proteins via PROTAC-Mediated Degradation
The development of PROTACs targeting BET proteins represents a strategic shift from conventional inhibition to induced degradation, offering several key advantages.
Advantages over Conventional Occupancy-Based BET Inhibition
Traditional small-molecule inhibitors of BET proteins function by occupying the acetyl-lysine binding pocket, thereby preventing the BET protein from binding to chromatin. nih.gov While effective, this "occupancy-driven" approach has limitations. PROTACs, on the other hand, operate through an "event-driven" mechanism, offering several benefits:
Catalytic Activity: A single PROTAC molecule can induce the degradation of multiple target protein molecules, allowing for greater potency at lower concentrations. nih.govrevvity.com
Enhanced Selectivity: The requirement for the formation of a stable ternary complex (PROTAC-target-E3 ligase) adds an extra layer of specificity, potentially reducing off-target effects. revvity.com
Overcoming Resistance: PROTACs can degrade mutant proteins that may have developed resistance to traditional inhibitors by altering the binding site. revvity.com
Complete Protein Removal: Unlike inhibitors that only block a specific function, PROTACs lead to the complete removal of the target protein, thereby ablating all its functions, including scaffolding and protein-protein interactions. portlandpress.com This can result in a more profound and durable biological response. nih.gov For example, the BETd-260 PROTAC has been shown to be significantly more potent in suppressing osteosarcoma cell viability compared to conventional BET inhibitors. mdpi.com
Properties
IUPAC Name |
(9S)-7-(4-chlorophenyl)-9-(2-methoxy-2-oxoethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O4S/c1-9-15-16(11-4-6-12(21)7-5-11)22-13(8-14(26)29-3)18-24-23-10(2)25(18)19(15)30-17(9)20(27)28/h4-7,13H,8H2,1-3H3,(H,27,28)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXZWZXAVDJSIL-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Dissection of Protac Mediated Bet Protein Degradation Utilizing Bet Binding Moieties
Ternary Complex Formation and Cooperativity
The cornerstone of PROTAC action is the formation of a ternary complex, comprising the PROTAC molecule, the target protein (in this case, a BET protein), and an E3 ubiquitin ligase. The stability and efficiency of this complex are paramount to successful protein degradation.
Induced Proximity between BET Proteins and E3 Ubiquitin Ligases
PROTACs, by their bifunctional nature, act as a molecular bridge, bringing a BET protein and an E3 ligase into close proximity. portlandpress.comnih.gov This induced proximity is the critical first step, enabling the transfer of ubiquitin from the E3 ligase to the BET protein. nih.govfrontiersin.org The formation of this ternary complex is a dynamic process that can be initiated by the PROTAC binding to either the BET protein or the E3 ligase first, followed by the recruitment of the other partner. portlandpress.comrsc.org The specific architecture of the PROTAC, including the nature of the BET-binding moiety, the linker, and the E3 ligase ligand, dictates the geometry and stability of the resulting ternary complex. acs.orgbiorxiv.org Computational modeling suggests that the ability of a PROTAC to induce the formation of a productive ternary complex, rather than its simple binding affinity to the target protein, is the limiting factor for efficient degradation. biorxiv.orgnih.gov
Thermodynamics and Kinetics of Ternary Complex Assembly
The assembly of the ternary complex is governed by thermodynamic and kinetic principles. nih.govresearchgate.net Isothermal titration calorimetry (ITC) is a key technique used to measure the thermodynamic parameters of these interactions, providing insights into the binding affinities and stoichiometry of the complex. nih.gov Kinetic assays, such as those utilizing surface plasmon resonance (SPR) or NanoBRET technology, can measure the rates of formation and dissociation of the ternary complex in real-time. researchgate.net These studies have revealed that the kinetics of ternary complex formation can significantly impact the efficiency of protein degradation. nih.gov For instance, PROTACs that form stable and long-lived ternary complexes tend to be more effective degraders. researchgate.net The disintegration of the ternary complex often involves the dissociation of the target protein while the PROTAC remains bound to the E3 ligase, suggesting a preferential initial binding to the ligase in some cases. acs.org
Positive and Negative Cooperativity in Ternary Complex Stability
A crucial factor influencing the stability of the ternary complex is cooperativity, which describes how the binding of one protein partner to the PROTAC affects the binding of the second partner. acs.org Cooperativity can be positive (α > 1), where the formation of the binary complex enhances the binding of the second protein, or negative (α < 1), where it hinders it. acs.orgnih.gov Positive cooperativity leads to a more stable ternary complex and is often associated with more efficient protein degradation. acs.orgnih.gov This cooperativity arises from the new protein-protein interactions formed at the interface between the BET protein and the E3 ligase, induced by the PROTAC. nih.govnih.gov Conversely, negative cooperativity can destabilize the complex and reduce degradation efficiency. researchgate.netnih.gov The degree of cooperativity can be influenced by the specific BET bromodomain isoform, the E3 ligase, and the chemical structure of the PROTAC itself. nih.govnih.gov
Ubiquitination Cascade Triggered by PROTACs
Once the ternary complex is formed, it initiates a cascade of enzymatic reactions that ultimately tags the BET protein for destruction.
Role of E1, E2, and E3 Ubiquitin Ligases in PROTAC Function
The ubiquitination process is a multi-step enzymatic cascade involving three key enzymes: E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and E3 (ubiquitin ligase). nih.govfrontiersin.orgscienceopen.com The process begins with the ATP-dependent activation of ubiquitin by an E1 enzyme. The activated ubiquitin is then transferred to an E2 enzyme. nih.govscienceopen.com The PROTAC-induced ternary complex then recruits this ubiquitin-loaded E2 enzyme, and the E3 ligase component of the complex catalyzes the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the surface of the target BET protein. nih.govscienceopen.com PROTACs essentially "hijack" the cell's natural ubiquitin-proteasome system by bringing the E3 ligase to a new, non-native substrate. nih.gov The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL). medchemexpress.com
Polyubiquitination of BET Proteins as a Signal for Degradation
A single ubiquitin tag is often not sufficient to signal for degradation. Instead, a chain of ubiquitin molecules, known as a polyubiquitin (B1169507) chain, must be attached to the target protein. frontiersin.orgscienceopen.com The E3 ligase, brought into proximity by the PROTAC, repeatedly catalyzes the addition of ubiquitin molecules to the BET protein, forming this polyubiquitin chain. portlandpress.comscienceopen.com This polyubiquitinated BET protein is then recognized by the 26S proteasome, a large protein complex responsible for degrading cellular proteins. nih.govfrontiersin.org The proteasome unfolds and proteolytically cleaves the tagged BET protein into small peptides, while the ubiquitin molecules are recycled for future use. frontiersin.org This catalytic nature, where a single PROTAC molecule can induce the degradation of multiple target protein molecules, is a key advantage of this technology. nih.govnih.gov
Proteasomal Degradation of Ubiquitinated BET Proteins
The ultimate fate of a protein targeted by a Proteolysis-Targeting Chimera (PROTAC) is its destruction by the cellular machinery responsible for protein homeostasis. portlandpress.com Once a BET protein is polyubiquitinated through the formation of a ternary complex with the PROTAC and an E3 ligase, it is recognized as a substrate for the 26S proteasome. portlandpress.comnih.gov This multi-subunit protease complex then unfolds and degrades the tagged BET protein into small peptide fragments, effectively removing it from the cell. medchemexpress.com This process of harnessing the ubiquitin-proteasome system (UPS) is the foundational mechanism of PROTAC technology. nih.govresearchgate.net The degradation is catalytic, meaning a single PROTAC molecule can induce the destruction of multiple target protein molecules, as it is released and recycled after the ubiquitinated substrate is committed to the proteasome. nih.govnih.gov
To confirm that PROTAC-mediated loss of BET proteins occurs via the intended proteasomal pathway, researchers conduct inhibition studies. acs.org A key experimental validation involves the co-treatment of cells with a BET-targeting PROTAC and a specific inhibitor of the proteasome. pnas.org The most commonly used inhibitor in these assays is MG132, a potent, reversible, and cell-permeable proteasome inhibitor.
When cells are treated with a BET PROTAC alone, a significant and often rapid decrease in the levels of BET proteins such as BRD2, BRD3, and BRD4 is observed. acs.orgpnas.org However, when cells are pre-treated or co-treated with MG132, this PROTAC-induced degradation is completely or nearly completely abrogated. acs.orgpnas.org For instance, studies with the VHL-recruiting PROTAC MZ1 showed that MG132 treatment fully reversed the degradation of all BET proteins. acs.org Similarly, the CRBN-dependent degradation of BET proteins by the PROTAC dBET6 was effectively blocked by the presence of MG132, leading to the restoration of BRD2, BRD3, and BRD4 protein levels. pnas.org
These results provide direct evidence that the removal of BET proteins is not merely due to transcriptional repression or another off-target effect, but is strictly dependent on a functional proteasome. acs.org The findings from these inhibition studies are a critical mechanistic checkpoint in the characterization of any new BET-targeting PROTAC, confirming its mode of action aligns with the principles of targeted protein degradation. pnas.org Furthermore, some studies have noted that BET inhibitors can impair the Nrf1-mediated "bounce-back" induction of proteasome genes that typically occurs in response to proteasome inhibition, a distinct but related interaction with the UPS. researchgate.net
| PROTAC | E3 Ligase Recruited | BET-Binding Moiety | Experimental Observation | Reference |
|---|---|---|---|---|
| MZ1 | VHL | JQ1 | Co-treatment with proteasome inhibitor MG132 completely abrogated MZ1-induced degradation of BET proteins in HeLa cells. | acs.org |
| dBET6 | CRBN | JQ1-phthalimide | Proteasome inhibitor MG132 restored the expression of BET proteins in U87 glioblastoma cells treated with dBET6. | pnas.org |
| ARV-825 | CRBN | OTX015 | Mechanism relies on proteasomal degradation of polyubiquitylated BET proteins. | nih.gov |
Mechanism of Action of the PROTAC BET-binding moiety 2 within the PROTAC Framework
The mechanism of any PROTAC is defined by its bifunctional nature: one end engages a target protein, while the other recruits an E3 ubiquitin ligase. tandfonline.comresearchgate.net The component responsible for target engagement is often referred to as the "warhead." mdpi.com In the context of BET-targeting PROTACs, this warhead is a small molecule that binds to the bromodomains of the BET family proteins (BRD2, BRD3, BRD4, and BRDT). nih.gov this compound is an inhibitor of the BET bromodomain, designed to function as this specific warhead. medchemexpress.comadooq.com
Within the PROTAC framework, the role of this compound is to physically tether a BET protein to the rest of the chimeric molecule. medchemexpress.com This binding event is the initiating step of the degradation cascade. tandfonline.com By occupying the acetyl-lysine binding pocket on one of the BET protein's bromodomains, the moiety anchors the entire PROTAC molecule to the target. nih.gov This allows the E3 ligase-recruiting ligand at the other end of the PROTAC to bring a specific E3 ligase complex (such as VHL or CRBN) into close proximity with the now-tethered BET protein. acs.orgresearchgate.net
This induced proximity results in the formation of a key ternary complex: [BET Protein]-[PROTAC]-[E3 Ligase]. tandfonline.combiorxiv.org The stability and conformation of this complex are critical for effective degradation and can be influenced by the specific binding moiety, the linker, and the E3 ligase ligand used. nih.gov Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to lysine residues on the surface of the BET protein. nih.gov Following polyubiquitination, the BET protein is recognized and degraded by the proteasome, and the PROTAC is released to target another BET protein molecule. nih.govresearchgate.net Therefore, the function of this compound is to act as the specific and essential anchor to the BET protein, initiating the entire degradation process. medchemexpress.comadooq.com
| BET-Binding Moiety (Warhead) | Derived From/Related To | Example PROTAC(s) | Reference |
|---|---|---|---|
| This compound | BET Bromodomain Inhibitor | N/A (Used as a building block for PROTAC synthesis) | medchemexpress.comadooq.com |
| JQ1 | Thienotriazolodiazepine BET inhibitor | MZ1, dBET1, dBET6 | nih.govacs.orgpnas.org |
| OTX015 | BET Bromodomain Inhibitor | ARV-825 | nih.govnih.gov |
| Triazolo-diazepine acetamide (B32628) moiety | Clinical BET inhibitors | ARV-771 | pnas.org |
Rational Design and Optimization of Protacs Incorporating Protac Bet Binding Moiety 2
Selection and Characterization of the BET-Binding Moiety
The foundation of a BET PROTAC is the moiety that selectively engages the BET proteins. These proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones, playing a critical role in the regulation of gene transcription. cancer-research-network.combohrium.comrsc.org Their involvement in cancer-related gene expression, such as c-MYC, has made them attractive therapeutic targets. rsc.org
The development of BET-binding moieties for PROTACs has largely leveraged the scaffolds of existing potent and well-characterized small-molecule BET inhibitors. Early and influential BET inhibitors like (+)-JQ1 and OTX015 (Birabresib) provided the foundational chemical structures for many first-generation BET PROTACs. cancer-research-network.comcaymanchem.com
A prominent scaffold, representative of "PROTAC BET-binding moiety 2," is the triazolo-diazepine acetamide (B32628) core. This structure is found in several BET inhibitors that have advanced into clinical development. pnas.org For instance, the BET PROTAC ARV-771 was developed using a triazolo-diazepine acetamide BET-binding moiety. pnas.org The process involves identifying a solvent-exposed position on the inhibitor scaffold where a chemical linker can be attached without significantly compromising the moiety's binding affinity to the BET bromodomains. This strategic modification is crucial for converting a traditional inhibitor into a functional component of a degradation-inducing PROTAC. nih.gov Structure-guided design, often aided by X-ray crystallography of the inhibitor bound to the bromodomain, inspires the synthesis of derivatives suitable for PROTAC construction. nih.gov
The BET family proteins each contain two tandem N-terminal bromodomains, BD1 and BD2, which possess distinct biological functions. nih.govnih.gov While there is high sequence homology within the acetyl-lysine binding pockets, subtle differences, such as the presence of Asp144 in BD1 versus His433 in BD2 (BRD4 numbering), can be exploited for developing selective inhibitors. nih.govrsc.org
Many first-generation BET inhibitors, including JQ1, are pan-BET inhibitors, showing similar affinity for both BD1 and BD2 across the BET family. nih.govresearchgate.net Consequently, PROTACs built from these scaffolds, such as those derived from JQ1, typically induce the degradation of BRD2, BRD3, and BRD4. pnas.org However, the field has seen the development of moieties with selectivity for either BD1 or BD2. nih.govresearchgate.net For example, RVX-208 shows a preference for BD2, a selectivity attributed to interactions with the unique His433 residue in the BD2 binding pocket. researchgate.net
Interestingly, a PROTAC can sometimes exhibit degradation selectivity that exceeds the binding selectivity of its parent inhibitor moiety. For example, the PROTAC MZ1, which incorporates the pan-BET inhibitor JQ1, was found to selectively degrade BRD4 over BRD2 and BRD3. nih.gov This phenomenon highlights that selectivity is not solely determined by the binding affinity of the warhead but also by the formation of a productive ternary complex (BET protein-PROTAC-E3 ligase). nih.gov
| Compound | Binding Target | Binding Affinity (IC50/Kd) | Selectivity |
|---|---|---|---|
| (+)-JQ1 | BET Family (BRD2, BRD3, BRD4) | ~50 nM (BRD4 BD1) | Pan-BET |
| OTX015 (Birabresib) | BET Family (BRD2, BRD3, BRD4) | ~25 nM (BRD4) | Pan-BET |
| ABBV-075 | BET Family | ~1 nM (BRD4 BD1) | Pan-BET |
| iBET-BD1 (GSK778) | BET Family | ≥130-fold selective for BD1 | BD1 Selective |
| iBET-BD2 (GSK046) | BET Family | >300-fold selective for BD2 | BD2 Selective |
Engineering of E3 Ubiquitin Ligase Recruiting Moieties
The efficacy of a PROTAC is critically dependent on its ability to recruit an E3 ubiquitin ligase. While over 600 E3 ligases are encoded in the human genome, the majority of PROTACs developed to date recruit one of two: Cereblon (CRBN) or the von Hippel-Lindau tumor suppressor (VHL). caymanchem.comelifesciences.orgnih.gov The choice of E3 ligase and the design of the recruiting ligand are pivotal steps in engineering a successful BET degrader.
Cereblon is a substrate receptor for the CUL4A-DDB1-ROC1 E3 ubiquitin ligase complex. nih.gov The discovery that immunomodulatory imide drugs (IMiDs) such as thalidomide (B1683933), lenalidomide, and pomalidomide (B1683931) bind directly to CRBN revolutionized PROTAC design. nih.gov These molecules can be readily modified for linker attachment to create potent, cell-permeable PROTACs.
Several effective BET PROTACs utilize CRBN-recruiting ligands. For example, ARV-825 combines the BET inhibitor OTX015 with a pomalidomide-based ligand. caymanchem.com This construct was shown to induce potent degradation of BET proteins. caymanchem.com Similarly, dBET1 pairs (+)-JQ1 with a thalidomide derivative. The development of picomolar-potency degraders, such as BETd-260, underscores the power of pairing a high-affinity BET-binding moiety with an optimized CRBN ligand and linker. cancer-research-network.commedchemexpress.com
VHL is the substrate recognition component of the CUL2-RBX1-ElonginB-ElonginC E3 ligase complex. musechem.com The development of non-peptidic, small-molecule VHL ligands, often based on a hydroxyproline (B1673980) core that mimics the binding of the natural VHL substrate HIF-1α, has made it a widely used E3 ligase for PROTACs. nih.govpnas.orgnih.gov VHL is an attractive choice due to its widespread expression across various tissues. nih.gov
PROTACs incorporating VHL ligands have demonstrated potent degradation of BET proteins. ARV-771, for instance, links a triazolo-diazepine acetamide BET-binding moiety to a VHL ligand, resulting in rapid BET protein degradation with DC50 values (concentration for 50% degradation) below 1 nM in some cell lines. pnas.org Another well-studied example is MZ1, which connects JQ1 to a VHL ligand. The successful co-crystal structure of the BRD4-MZ1-VHL ternary complex provided critical insights into the structural basis of PROTAC-mediated protein degradation.
| PROTAC | BET-Binding Moiety | E3 Ligase Ligand | Target | Degradation Potency (DC50) |
|---|---|---|---|---|
| ARV-825 | OTX015 | Pomalidomide (CRBN) | BET proteins | ~1 nM |
| dBET1 | (+)-JQ1 | Thalidomide (CRBN) | BET proteins | Sub-micromolar |
| BETd-260 | HJB97 derivative | Pomalidomide (CRBN) | BRD4 | 30 pM |
| ARV-771 | Triazolo-diazepine acetamide | Hydroxyproline derivative (VHL) | BET proteins | <5 nM |
| MZ1 | (+)-JQ1 | Hydroxyproline derivative (VHL) | BRD4 | ~25 nM |
To expand the scope of targeted protein degradation and potentially overcome resistance to CRBN- or VHL-based PROTACs, researchers are exploring alternative E3 ligases. nih.govnih.gov Ligands for other E3 ligases, including MDM2 and inhibitor of apoptosis proteins (IAPs), have been incorporated into BET PROTAC designs. nih.gov
MDM2: Mouse double minute 2 homolog (MDM2) is an E3 ligase best known for regulating the tumor suppressor p53. nih.gov Small-molecule inhibitors like nutlin, which disrupt the MDM2-p53 interaction, have been adapted as MDM2-recruiting moieties for PROTACs. nih.gov
cIAP: The inhibitor of apoptosis proteins (IAPs) are another class of E3 ligases that have been successfully recruited for protein degradation. nih.gov Bestatin-based ligands have been used to create IAP-dependent degraders, termed SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers). nih.gov
Other Ligases: The repertoire of usable E3 ligases continues to grow, with ligands being developed for RNF4, RNF114, and the aryl hydrocarbon receptor (AhR) E3 ligase complex, among others. elifesciences.orgnih.gov While specific BET PROTACs utilizing ligases like KLHL20 are less documented in mainstream literature, the ongoing discovery of new E3 ligase ligands promises to broaden the toolkit for designing next-generation protein degraders with potentially improved tissue specificity or novel degradation profiles. elifesciences.org
Linker Design and "Linkerology" in PROTACs Utilizing BET-Binding Moieties
Impact of Linker Length, Rigidity, and Chemical Composition on Ternary Complex Formation
The structure and length of the linker are crucial in modulating the dynamics and stability of the ternary complex. researchgate.net Even a minor modification, such as the addition or subtraction of a single atom, can significantly alter the PROTAC's three-dimensional conformation and its interaction with the target protein and E3 ligase. researchgate.net
Linker Length: The length of the linker is a fundamental parameter that dictates the distance between the BET-binding warhead and the E3 ligase ligand. An optimal length is necessary to facilitate the formation of a stable and productive ternary complex. Linkers that are too short or too long can prevent the proper assembly of the complex, thereby reducing degradation activity. medchemexpress.com For instance, a comparison between two selective BRD4 degraders, dBET57 and ZXH-3-26, highlights the impact of linker length. nih.govacs.org ZXH-3-26, which incorporates this compound, features a longer pentyl-1-amine linker compared to the shorter ethylamine (B1201723) linker in dBET57. nih.govunito.it This difference in linker length contributes to variations in their physicochemical properties, such as solubility, which can in turn affect their biological activity. nih.govacs.orgunito.it
Linker Rigidity: The flexibility of the linker is a critical factor influencing the stability of the ternary complex. researchgate.net Highly flexible linkers, such as polyethylene (B3416737) glycol (PEG) or simple alkyl chains, can allow for a broader range of conformations, which may enhance the initial interactions between the PROTAC, the BET protein, and the E3 ligase. researchgate.netacs.org However, excessive flexibility can also prevent stable binding at a fixed interface. researchgate.net Conversely, incorporating rigid elements like cyclic structures, alkynes, or heterocyclic scaffolds into the linker can constrain its conformational freedom. researchgate.netacs.org This pre-organization can help stabilize the ternary complex, potentially leading to enhanced degradation efficacy. researchgate.net A strategy to constrain the molecule in its bioactive conformation is macrocyclization, which has been shown to yield potent BET degraders with high cooperativity in ternary complex formation. nih.gov
Chemical Composition: The chemical makeup of the linker significantly affects the PROTAC's pharmacokinetic properties and its ability to form a stable ternary complex. researchgate.net Common linker compositions include alkyl chains, PEG moieties, and heteroaryl chains. medchemexpress.com The choice of chemical components influences key properties like solubility and cell permeability. nih.govnih.gov For example, the use of a more soluble alkyl linker like ethylamine in dBET57 contributes to its higher solubility compared to ZXH-3-26, which uses a pentyl-1-amine linker. nih.govacs.org The introduction of specific chemical groups can also create new interactions that stabilize the ternary complex. researchgate.net
| PROTAC | BET-Binding Moiety | Linker Type | E3 Ligase Ligand | Key Finding Related to Linker |
|---|---|---|---|---|
| ZXH-3-26 | This compound | Alkyl chain (pentyl-1-amine) | Pomalidomide | Longer, more flexible linker contributes to lower experimental solubility compared to dBET57. nih.govunito.it |
| dBET57 | JQ1 derivative | Alkyl chain (ethylamine) | Pomalidomide | Shorter, more soluble linker leads to higher experimental solubility. nih.govunito.it |
| MZ1 | JQ1 | PEG chain | VHL | Flexible PEG linker facilitates cooperative ternary complex formation. rsc.orgacs.org |
| macro-PROTAC-1 | JQ1 derivative | Macrocyclic PEG-based | VHL | Rigid macrocyclic linker pre-organizes the molecule, leading to high cooperativity despite lower binary binding affinity. nih.gov |
Optimization of Linker Attachment Points
The specific atoms on the BET-binding moiety and the E3 ligase ligand to which the linker is tethered are critical variables in PROTAC design. rsc.org The linkage site significantly influences the resulting protein-protein interactions within the ternary complex. researchgate.net Altering the attachment point can dramatically change the orientation of the recruited E3 ligase relative to the target BET protein, thereby affecting the geometry and stability of the ternary complex and the subsequent ubiquitination efficiency.
Computational and Machine Learning Approaches in PROTAC Design
The complexity of PROTAC design, particularly the prediction of ternary complex formation, has spurred the development of computational and machine learning (ML) tools. researchgate.netnih.gov These approaches aim to accelerate the design-test-optimize cycle by providing insights into the structural and energetic landscape of PROTAC-mediated interactions.
Computational Modeling: Molecular dynamics (MD) simulations and other modeling techniques are used to study the conformational behavior of PROTACs and the dynamics of ternary complex formation and dissociation. nih.govdocumentsdelivered.comchemrxiv.org For instance, molecular modeling has been employed to analyze ternary complexes of BET degraders, revealing how different linkers can induce distinct conformational changes and influence selectivity. nih.govchemrxiv.org Software suites have been developed to generate and analyze potential PROTAC ternary complexes, sampling the conformational space of the degrader and docking it into the structures of the target protein and E3 ligase. nih.gov These protocols have successfully recapitulated experimental data on degrader potency for CRBN-recruiting BRD4 degraders. nih.gov
Machine Learning: ML models are increasingly being applied to predict the properties of PROTACs. nih.gov By training on datasets of existing PROTACs, these models can learn the complex relationships between a PROTAC's structure and its activity. For example, ML has been used to develop a classification model for PROTAC solubility based on key descriptors. nih.gov One study identified the lipophilicity descriptor BRlogD and the polarity descriptor TPSA (Topological Polar Surface Area) as key indicators of PROTAC solubility, establishing thresholds of 2.58 and 289 Ų respectively, for classifying soluble PROTACs. nih.govresearchgate.net Such predictive models can help guide the design of new PROTACs, including those incorporating this compound, by prioritizing candidates with more favorable physicochemical properties for synthesis and testing. researchgate.net
Structural Biology of Protac Bet Binding Moiety 2 and Its Ternary Complexes
Molecular Interactions of the BET-Binding Moiety with BET Bromodomains
The JQ1-based moiety binds to the acetyl-lysine (Kac) binding pocket of the tandem bromodomains (BD1 and BD2) found in the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. nih.govnih.gov The binding is characterized by a network of specific hydrogen bonds and extensive hydrophobic interactions that anchor the moiety within the binding pocket. nih.govnih.gov
A critical hydrogen bond is consistently observed between the triazole ring of the JQ1 moiety and a highly conserved asparagine residue within the BET bromodomain (e.g., Asn140 in BRD4(1) and Asn429 in BRD2(2)). nih.govresearchgate.net This interaction mimics the way the native acetyl-lysine substrate is recognized. nih.gov Additionally, water-mediated hydrogen bonds often play a role in stabilizing the complex, connecting the ligand to various residues lining the binding pocket. nih.gov
Table 1: Key Hydrogen Bonding Interactions of JQ1-based Moiety with BET Bromodomains
| Interacting Group on Moiety | Interacting Residue in BET Bromodomain | Type of Interaction |
|---|---|---|
| Triazole Ring | Conserved Asparagine (e.g., N140 in BRD4) | Direct Hydrogen Bond |
The JQ1-based moiety exhibits excellent shape complementarity with the hydrophobic cavity of the BET bromodomains. nih.gov The binding is further stabilized by numerous hydrophobic and van der Waals interactions with conserved residues in the ZA and BC loop regions of the bromodomain. nih.govdundee.ac.uk Key residues involved in these interactions often include tryptophan, proline, and leucine. researchgate.net The tert-butyl group of the JQ1 moiety, for instance, is engaged in stabilizing interactions within a hydrophobic subpocket of the bromodomain. oup.com
Table 2: Key Hydrophobic Interactions of JQ1-based Moiety with BET Bromodomains
| Interacting Group on Moiety | Interacting Residues in BET Bromodomain | Type of Interaction |
|---|---|---|
| Thieno-diazepine Core | Conserved residues in ZA and BC loops | van der Waals / Hydrophobic |
| tert-butyl Group | Aromatic cage / Hydrophobic pocket | Hydrophobic |
Crystal Structures of BET-PROTAC-E3 Ligase Ternary Complexes
The first crystal structure of a PROTAC-induced ternary complex provided a landmark understanding of how these molecules function. nih.govdundee.ac.uk The structure of the PROTAC MZ1 (which contains the JQ1-based BET-binding moiety and a VHL E3 ligase ligand) in complex with the second bromodomain of BRD4 (BRD4BD2) and the VHL-ElonginB-ElonginC (VCB) complex revealed a highly cooperative assembly. nih.govresearchgate.net
The crystal structure of the BRD4BD2-MZ1-VHL ternary complex shows that the PROTAC molecule is effectively sandwiched between the two proteins, inducing a novel protein-protein interface. dundee.ac.ukresearchgate.net This interface is extensive, burying a significant solvent-accessible surface area and is characterized by a mix of hydrophobic and electrostatic interactions. nih.govdundee.ac.uk For instance, residues from the ZA loop of BRD4BD2 make contact with the VHL protein. dundee.ac.uk These newly formed contacts are crucial for the stability and cooperativity of the ternary complex, meaning the binding of all three components together is stronger than the individual binary interactions. nih.govresearchgate.net
Table 3: Interfacial Protein-Protein Interactions in the BRD4BD2-MZ1-VHL Ternary Complex
| BRD4BD2 Residues | VHL Residues | Nature of Interaction |
|---|---|---|
| Ala384, Leu385, Gly386 (ZA loop) | Tyr112, His110 | Hydrophobic / van der Waals |
Structure-Activity Relationship (SAR) Studies Informed by Structural Data
The detailed structural information from binary and ternary crystal structures has been instrumental in guiding the structure-activity relationship (SAR) studies of BET PROTACs. nih.govnih.gov SAR studies aim to understand how modifications to the chemical structure of the PROTAC affect its biological activity. nih.gov
By understanding the key interactions, medicinal chemists can rationally design new PROTACs with improved properties. For example, modifications to the JQ1 moiety can enhance its binding affinity or selectivity for specific BET family members. nih.gov More critically, the linker is not just a passive connector; its length, composition, and attachment points are vital for achieving a stable and productive ternary complex. researchgate.netnih.gov Structural data has shown that even small changes in the linker can dramatically alter the cooperativity of ternary complex formation and, consequently, the degradation efficiency. nih.gov For instance, the design of the PROTAC AT1 was directly informed by the MZ1 ternary complex structure to create a more rigid and selective BRD4 degrader. nih.govresearchgate.net
Basis of Selectivity Imparted by Ternary Complex Formation
The selectivity of Proteolysis Targeting Chimeras (PROTACs) is not solely determined by the binding affinity of the warhead to its target protein. A crucial factor in achieving selective degradation, especially among protein isoforms, is the formation of a stable and cooperative ternary complex, which consists of the PROTAC, the target protein, and an E3 ubiquitin ligase. nih.gov The structural arrangement of this complex can introduce new protein-protein interactions that confer a higher degree of selectivity than the target-binding ligand alone. scienceopen.com This is particularly evident in PROTACs designed to target Bromodomain and Extra-Terminal (BET) proteins.
For instance, the PROTAC MZ1, which utilizes a JQ1 derivative as its BET-binding moiety, demonstrates preferential degradation of BRD4 over its family members BRD2 and BRD3. researchgate.net This selectivity is unexpected given that JQ1 is a pan-BET inhibitor, binding with similar affinity to the bromodomains of all BET proteins. rsc.org The basis for this selectivity lies in the specific and cooperative protein-protein interactions that are formed within the ternary complex of BRD4, MZ1, and the von Hippel-Lindau (VHL) E3 ligase. rsc.orgdundee.ac.uk
Structural elucidation of the ternary complex formed by the second bromodomain of BRD4 (BRD4^BD2), MZ1, and VHL has provided significant insights into the molecular basis of this selectivity. dundee.ac.uknih.gov Within this complex, the PROTAC molecule folds to facilitate novel interactions between BRD4^BD2 and VHL. nih.gov These induced protein-protein interactions are critical for the stability and abundance of the ternary complex, which in turn dictates the efficiency of subsequent ubiquitination and degradation. scienceopen.com
The formation of the BRD4^BD2:MZ1:VHL ternary complex exhibits positive cooperativity, meaning the binding of one protein to the PROTAC enhances the binding of the other. rsc.orgnih.gov This cooperativity is a key determinant of the degradation selectivity. In contrast, the ternary complexes formed with other BET bromodomains may be less stable or exhibit negative cooperativity, leading to less efficient degradation. rsc.org
Key structural features contributing to the selective recognition of BRD4 include:
Induced Protein-Protein Interface: The ternary complex formation creates a new interface between BRD4^BD2 and VHL, burying a significant solvent-accessible surface area. nih.gov Specific residues from both proteins participate in these novel contacts.
PROTAC Conformation and Linker Interactions: The polyethylene (B3416737) glycol (PEG) linker of MZ1 is not merely a passive tether but actively participates in the ternary complex interface. It forms specific interactions, such as a hydrogen bond with His437 in BRD4^BD2, a residue that is unique to this bromodomain. nih.gov
Reciprocal Interactions: The two proteins in the complex, BRD4^BD2 and VHL, make contact with regions of the PROTAC molecule that would otherwise be exposed to the solvent. For example, residues from the ZA loop of BRD4^BD2 interact with the VHL-binding portion of MZ1, while residues from VHL contact the JQ1 moiety. nih.gov
The optimization of PROTAC selectivity can be achieved by modifying the linker's length, rigidity, and conformation, as well as by improving the binding characteristics between the E3 ligase and the target protein. scienceopen.comscienceopen.com Structure-guided design, informed by the crystal structure of the ternary complex, has led to the development of new PROTACs with even greater selectivity for BRD4. dundee.ac.uk
The following table summarizes the key interactions and characteristics of the selective BRD4 ternary complex formation:
| Component | Interacting Partner | Key Residues/Features Involved | Consequence |
| BRD4^BD2 | VHL | Induced protein-protein interface | Enhanced stability of the ternary complex nih.gov |
| PROTAC Linker | BRD4^BD2 | Hydrogen bond with His437 | Contributes to isoform selectivity nih.gov |
| BRD4^BD2 | VHL-binding moiety of PROTAC | Ala384, Leu385, Gly386 (ZA loop) | Stabilizes the folded conformation of the PROTAC nih.gov |
| VHL | JQ1 moiety of PROTAC | His110, Tyr112 | Further stabilizes the ternary complex nih.gov |
The stability of the ternary complex is a critical factor for effective degradation. As illustrated in the table below, the ternary complex involving BRD4^BD2 is significantly more stable compared to the binary interactions.
| Complex | Half-life (t½) in seconds |
| MZ1:VBC (binary) | 43 |
| BRD4^BD2:MZ1:VBC (ternary) | 130 |
This enhanced stability of the ternary complex with BRD4^BD2 is a direct result of the favorable protein-protein interactions and the cooperative nature of the binding, ultimately driving the selective degradation of BRD4. dundee.ac.uk
Molecular and Cellular Characterization of Protacs Utilizing Bet Binding Moieties
Assessment of Target Engagement in Cellular Contexts
Effective protein degradation by a PROTAC is contingent upon its ability to engage both the target protein and an E3 ligase within the cellular environment to form a productive ternary complex.
The development of BET PROTACs has leveraged well-characterized small molecule inhibitors of BET proteins, such as JQ1, which serves as the BET-binding moiety in degraders like MZ1. nih.gov Similarly, ligands for E3 ligases like von Hippel-Lindau (VHL) and cereblon (CRBN) are incorporated to engage the degradation machinery. nih.govnih.gov For instance, the VHL ligand VH101 exhibits a binding affinity (Kd) of 16 nM to the VHL protein. nih.gov The PROTAC BET degrader-2, which utilizes a CRBN ligand, has demonstrated an IC50 value of 9.6 nM for cell growth inhibition in RS4;11 leukemia cells, indicating potent cellular activity. medchemexpress.com The optimization of these ligands can enhance cell permeability and binding affinity, contributing to more effective PROTACs. nih.gov
| Compound | Target | Metric | Value | Cell Line |
|---|---|---|---|---|
| PROTAC BET degrader-2 | BET Proteins | IC50 (Cell Growth Inhibition) | 9.6 nM | RS4;11 |
| VH101 | VHL E3 Ligase | Kd (Binding Affinity) | 16 nM | N/A |
| 753b | BCL-xL | Kd (Binding Affinity) | ~28 nM | N/A |
| 753b | BCL-2 | Kd (Binding Affinity) | ~23.4 nM | N/A |
| WH244 | BCL-xL | Kd (Binding Affinity) | ~6.14 nM | N/A |
| WH244 | BCL-2 | Kd (Binding Affinity) | ~3.1 nM | N/A |
The formation of a stable ternary complex (BET protein:PROTAC:E3 ligase) is the cornerstone of PROTAC-mediated degradation. cytivalifesciences.combiorxiv.org The stability of this complex is influenced not only by the binary binding affinities of the PROTAC's ligands but also by the protein-protein interactions newly formed between the BET protein and the E3 ligase at the complex interface. cytivalifesciences.com Favorable interactions can lead to positive cooperativity, where the affinity of one protein for the PROTAC is enhanced by the presence of the other, resulting in a more stable complex than predicted by binary affinities alone. cytivalifesciences.comresearchgate.net
Longer-lasting ternary complexes are associated with higher levels of ubiquitination and consequently, more rapid and efficient protein degradation. cytivalifesciences.com The stability and kinetics of these complexes can be investigated using biophysical techniques such as Surface Plasmon Resonance (SPR). For example, studies on the VHL-based PROTAC MZ1 revealed that the half-life of the VCB/MZ1/BRD4(BD2) ternary complex was 130 seconds, which was significantly longer than for BRD2(BD2) (67 seconds) and BRD3(BD2) (6 seconds). nih.gov This difference in stability correlates with the observed degradation efficiency, where MZ1 is most effective at degrading BRD4. nih.gov Computational modeling using tools like Rosetta can also be employed to predict and rationalize the formation of these crucial ternary complexes. biorxiv.org
Degradation Kinetics and Efficiency of BET Proteins
The ultimate measure of a PROTAC's effectiveness is its ability to induce the rapid, efficient, and sustained degradation of its target protein. This is assessed through various kinetic and concentration-response studies.
The potency of a PROTAC is often quantified by its DC50 value, which is the concentration required to degrade 50% of the target protein. nih.gov Several BET-targeting PROTACs have demonstrated remarkable potency with DC50 values in the low nanomolar range. For example, ARV-771, a VHL-based BET PROTAC, potently degrades BRD2, BRD3, and BRD4 in 22Rv1 castration-resistant prostate cancer cells with a DC50 of less than 5 nM. nih.gov In some cellular models, ARV-771 has achieved DC50 values below 1 nM. nih.govresearchgate.net Similarly, the PROTAC MZ1 degrades BRD4 with a DC50 of less than 100 nM. nih.gov The PROTAC BETd-260 has also shown potent activity, completely depleting BET proteins in various osteosarcoma cell lines. researchgate.net
| PROTAC | Target Protein(s) | DC50 Value | Cell Line |
|---|---|---|---|
| ARV-771 | BRD2/3/4 | < 5 nM | 22Rv1 |
| ARV-771 | BET Proteins | < 1 nM | CRPC cells |
| MZ1 | BRD4 | < 100 nM | HeLa |
| CDDO-JQ1 | BRD4 | < 100–200 nM | 231MFP |
The kinetics of degradation are assessed by measuring protein levels over time following PROTAC treatment. Effective PROTACs induce rapid degradation of the target protein. For instance, treatment with BET PROTACs can lead to substantial degradation of BET proteins within hours. researchgate.net In studies with the PROTAC ARV-825, which recruits the E3 ligase cereblon, treatment of sAML cells led to a profound and sustained depletion of BRD4. nih.gov Conversely, treatment with a BET inhibitor (OTX015) actually caused an accumulation of BRD4 protein, highlighting the distinct, and often superior, mechanism of action of PROTACs. nih.gov The duration of protein knockdown is also a key parameter, determined by the rate of degradation versus the rate of new protein synthesis. The catalytic nature of PROTACs allows one molecule to induce the degradation of multiple target protein copies, leading to a sustained effect. nih.govarvinas.com
The degradation half-life refers to the time it takes for the cellular concentration of the target protein to be reduced by half following the addition of a PROTAC. This parameter is a direct measure of the degradation rate. The stability of the ternary complex is a key factor influencing this rate; a longer-lasting complex provides a greater opportunity for the E3 ligase to ubiquitinate the target protein, leading to faster degradation. cytivalifesciences.com Therefore, PROTACs that induce highly stable ternary complexes are generally expected to result in a shorter degradation half-life for the target protein. cytivalifesciences.com The relationship between ternary complex kinetics and degradation rates is a critical area of investigation for the rational design of more potent PROTACs. nih.gov
Specificity and Selectivity Profiling
The therapeutic efficacy and safety of a PROTAC are intrinsically linked to its selectivity. This section explores the specificity of PROTACs employing BETd-260 as the BET-binding moiety, examining their effects on the BET family of proteins and the broader proteome.
Differential Degradation of BET Family Members (BRD2, BRD3, BRD4)
PROTACs incorporating the BETd-260 moiety have been demonstrated to be pan-BET degraders, effectively inducing the degradation of BRD2, BRD3, and BRD4. In preclinical studies involving osteosarcoma and hepatocellular carcinoma (HCC) cell lines, treatment with BETd-260 resulted in the robust degradation of all three BET family members. aacrjournals.orgresearchgate.net This broad activity against the BET family is a key characteristic of PROTACs utilizing this particular binding moiety. For instance, in osteosarcoma xenograft models, administration of BETd-260 led to the complete degradation of BRD2, BRD3, and BRD4 in the tumor tissue. aacrjournals.org Similarly, in various HCC cell lines, BETd-260 effectively reduced the protein levels of BRD2, BRD3, and BRD4. researchgate.net
| Cell Line Type | Degraded BET Proteins | Reference |
| Osteosarcoma | BRD2, BRD3, BRD4 | aacrjournals.org |
| Hepatocellular Carcinoma | BRD2, BRD3, BRD4 | researchgate.net |
| RS4;11 Leukemia | BRD2, BRD3, BRD4 | medchemexpress.comcancer-research-network.com |
Proteome-Wide Selectivity Analysis using Mass Spectrometry
A comprehensive understanding of a PROTAC's selectivity requires a global analysis of its impact on the entire proteome. While specific mass spectrometry-based proteomic studies solely focused on BETd-260 are not extensively detailed in the provided search results, the general approach for evaluating PROTAC selectivity involves treating cells with the compound and then using quantitative mass spectrometry to compare the protein levels to untreated cells. This allows for the identification of proteins that are degraded, providing a measure of the PROTAC's specificity. For other BET PROTACs, this methodology has been crucial in confirming on-target degradation and identifying potential off-targets.
Identification and Mitigation of Unintended Off-Target Degradation
The identification of off-target effects is a critical step in the development of any therapeutic agent. For PROTACs, this involves detecting the degradation of proteins other than the intended target. While the available information highlights the potent on-target activity of BETd-260, it does not provide specific details on unintended off-target degradation. Mitigation of such effects, should they be identified, typically involves medicinal chemistry efforts to modify the structure of the PROTAC. This can include altering the linker, the E3 ligase ligand, or the target-binding moiety to improve the selectivity of the ternary complex formation, thereby reducing the degradation of unintended proteins.
Cellular Phenotypic Responses
The degradation of BET proteins by PROTACs containing the BETd-260 moiety triggers significant downstream effects on cellular processes, ultimately leading to anti-cancer activity.
Impact on Cell Cycle Progression and Apoptosis
A hallmark of the cellular response to BET protein degradation by BETd-260 is the induction of apoptosis, or programmed cell death. In a range of cancer cell lines, including those from osteosarcoma and hepatocellular carcinoma, BETd-260 has been shown to be a potent inducer of apoptosis. aacrjournals.orgnih.gov This is evidenced by the cleavage of PARP and caspase-3, key markers of the apoptotic cascade. cancer-research-network.com Studies have shown that BETd-260 treatment leads to a robust apoptotic response in HCC cells and can trigger apoptosis in osteosarcoma xenograft tissues. aacrjournals.orgnih.gov This cytotoxic, cell-killing effect is a predominant mechanism of its anti-cancer activity. While the induction of apoptosis is well-documented, specific details on the impact of BETd-260 on cell cycle progression require further investigation based on the provided search results.
Key Apoptotic Effects of BETd-260:
| Cancer Type | Observed Effects | Reference |
| Osteosarcoma | Massive apoptosis in cells and xenograft tissue | aacrjournals.org |
| Hepatocellular Carcinoma | Robust induction of apoptosis | medchemexpress.comnih.gov |
| Leukemia | Induction of apoptosis in RS4;11 and MOLM-13 cells | medchemexpress.comcancer-research-network.com |
Modulation of BET-Dependent Gene Expression
BET proteins are critical regulators of gene transcription. Their degradation by PROTACs like BETd-260 leads to significant changes in the expression of BET-dependent genes, which underlies the observed cellular phenotypes. A key target of BET proteins is the oncogene c-Myc. Treatment with BETd-260 results in the strong downregulation of c-Myc protein levels. cancer-research-network.com
Furthermore, BETd-260 has been shown to reciprocally modulate the expression of several genes involved in apoptosis. Specifically, it suppresses the expression of anti-apoptotic proteins such as Mcl-1, Bcl-2, and XIAP, while increasing the expression of the pro-apoptotic protein Bad in hepatocellular carcinoma cells. medchemexpress.comcancer-research-network.comnih.gov This shift in the balance of pro- and anti-apoptotic gene expression is a key driver of the apoptotic response triggered by BETd-260.
Modulation of Gene Expression by BETd-260 in HCC:
| Gene | Effect of BETd-260 | Functional Role | Reference |
| c-Myc | Suppression | Oncogene | cancer-research-network.com |
| Mcl-1 | Suppression | Anti-apoptotic | medchemexpress.comcancer-research-network.comnih.gov |
| Bcl-2 | Suppression | Anti-apoptotic | medchemexpress.comcancer-research-network.comnih.gov |
| XIAP | Suppression | Anti-apoptotic | medchemexpress.comcancer-research-network.comnih.gov |
| Bad | Increased Expression | Pro-apoptotic | medchemexpress.comcancer-research-network.comnih.gov |
Preclinical Efficacy Studies of Protacs Containing Bet Binding Moieties in Disease Models
In Vitro Efficacy in Cancer Cell Lines
PROTACs incorporating BET-binding moieties have consistently demonstrated potent antiproliferative effects across a wide range of cancer cell lines. Studies show that these degraders can suppress cell viability more effectively than their small molecule inhibitor counterparts.
For instance, the BET-PROTAC ARV-771 was shown to have a more potent antiproliferative effect, by up to 500-fold, than the BET inhibitors JQ-1 and OTX015 in prostate cancer cell lines. nih.gov Similarly, BETd-260, a PROTAC based on the BET inhibitor HJB-97, potently suppressed cell viability in osteosarcoma cell lines, with activity over 1,000 times greater than the inhibitors HJB-97 and JQ1. researchgate.netnih.gov In triple-negative breast cancer (TNBC) cell lines, the PROTACs MZ1 and ARV-771 significantly inhibited cell growth. nih.gov
The enhanced activity of BET-PROTACs is attributed to their ability to induce degradation of BET proteins, leading to a more sustained and profound downstream effect than simple inhibition. nih.gov This degradation-based mechanism effectively reduces the viability of cancer cells in a time- and concentration-dependent manner. researchgate.net
Interactive Table: Antiproliferative Activity of BET-PROTACs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Key Findings |
|---|---|---|---|
| ARV-771 | 22Rv1, VCaP | Castration-Resistant Prostate Cancer | Up to 500-fold more potent than BET inhibitors JQ-1 and OTX015. nih.gov |
| BETd-260 | MNNG/HOS, Saos-2, MG-63, SJSA-1 | Osteosarcoma | Over 1000 times more active than BET inhibitors HJB-97 and JQ1. researchgate.netnih.gov |
| ARV-825 | MM1.S | Multiple Myeloma | Showed concentration-dependent reduction in cell viability. researchgate.net |
| MZ1 | MDA-MB-231 | Triple-Negative Breast Cancer | Significantly inhibited cell growth and migration. nih.govresearchgate.net |
| ARV-771 | MDA-MB-231 | Triple-Negative Breast Cancer | Significantly inhibited cell growth and migration. nih.gov |
A key mechanism through which BET-PROTACs exert their anticancer effects is the induction of apoptosis, or programmed cell death. Unlike traditional BET inhibitors which are often cytostatic, BET-PROTACs are robustly pro-apoptotic. frontiersin.org
Treatment with BET-PROTACs such as ARV-825 and ARV-771 leads to the activation of apoptotic pathways, evidenced by the cleavage of caspase-3, caspase-9, and PARP in multiple myeloma and mantle cell lymphoma cells. researchgate.netnih.gov In osteosarcoma cell lines, BETd-260 was found to trigger massive apoptosis within hours by modulating the expression of Bcl-2 family proteins, including the suppression of anti-apoptotic proteins like Mcl-1 and Bcl-xL and the upregulation of pro-apoptotic proteins like Noxa. researchgate.netnih.gov
This potent induction of apoptosis is a significant advantage of BET-PROTACs, as it leads to the direct killing of cancer cells. frontiersin.org This effect has been observed across various cancer types, including castration-resistant prostate cancer, hepatocellular carcinoma, and leukemia. nih.govfrontiersin.org Furthermore, BET-PROTACs can overcome resistance to other therapies and induce apoptosis even in drug-resistant cell lines. researchgate.netnih.gov
Genomic and transcriptomic analyses have provided deeper insights into the mechanisms underlying the efficacy of BET-PROTACs. These studies reveal that the degradation of BET proteins leads to significant perturbations in gene expression that are more pronounced than those caused by BET inhibitors. nih.gov
A primary target of BET proteins is the MYC oncogene, a critical driver of many cancers. researchgate.net BET-PROTACs like ARV-771 and BETd-260 have been shown to cause a profound and sustained downregulation of c-MYC at both the mRNA and protein levels. nih.govfrontiersin.org For example, ARV-771 was shown to deplete c-MYC with an IC50 of less than 1 nM in prostate cancer cells. nih.gov
Transcriptomic analyses have also shown that BET-PROTACs affect the expression of genes involved in cell cycle regulation and apoptosis. researchgate.netnih.gov For instance, treatment with BET-PROTACs can lead to the downregulation of cell cycle promoters like CDK4 and cyclin D1, and the upregulation of cell cycle inhibitors such as p21. researchgate.netnih.gov Additionally, they can modulate the expression of NF-κB transcriptional targets involved in cell survival, such as Bcl-xL and XIAP. nih.gov In some triple-negative breast cancer cells, PROTACs suppressed the expression of ERBB2/HER2, 3, and 4, which are important for proliferation. nih.gov
In Vivo Efficacy in Animal Models
The promising in vitro results of BET-PROTACs have been successfully translated into significant in vivo efficacy in various animal models of cancer. These compounds have demonstrated the ability to inhibit tumor growth and, in some cases, induce tumor regression.
In a mouse xenograft model of castration-resistant prostate cancer, the BET-PROTAC ARV-771 led to tumor regression. nih.govpnas.orgresearchgate.net Similarly, in an osteosarcoma xenograft model, BETd-260 profoundly inhibited tumor growth, with treated tumors becoming smaller than their initial size after just three doses. researchgate.netresearchgate.net In mantle cell lymphoma models, ARV-771 also inhibited in vivo tumor growth and improved survival more effectively than the BET inhibitor OTX015. nih.govsigmaaldrich.com
The in vivo activity of BET-PROTACs is linked to their ability to induce degradation of BET proteins and trigger apoptosis within the tumor tissue. researchgate.netresearchgate.net This robust anti-tumor activity has been demonstrated in models of both solid tumors and hematological malignancies. nih.govnih.govnih.gov
Interactive Table: In Vivo Efficacy of BET-PROTACs in Xenograft Models
| Compound | Cancer Type | Model | Key Efficacy Outcome |
|---|---|---|---|
| ARV-771 | Castration-Resistant Prostate Cancer | 22Rv1 Xenograft | Tumor regression. nih.govresearchgate.net |
| BETd-260 | Osteosarcoma | MNNG/HOS Xenograft | ~94% Tumor Growth Inhibition (TGI); partial tumor reduction. researchgate.net |
| ARV-771 | Mantle Cell Lymphoma | MCL Xenograft | Inhibited tumor growth and improved survival. nih.govsigmaaldrich.com |
| MZ1 | Triple-Negative Breast Cancer | JQ1-Resistant Xenograft | Rescued tumor growth in a BETi-resistant model. researchgate.net |
| dBET-3 | Castration-Resistant Prostate Cancer | VCaP Xenograft | Tumor growth inhibition. researchgate.net |
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more clinically relevant than cell-line-derived xenografts. nih.gov BET-PROTACs have also been evaluated in these advanced models and have shown significant promise.
In a PDX model of osteosarcoma, BETd-260 was found to profoundly inhibit tumor growth. researchgate.netnih.gov This demonstrates that the potent activity of BET-PROTACs observed in cell lines and cell-line-derived xenografts extends to models that more closely recapitulate the complexity and heterogeneity of human tumors. The success in PDX models provides strong preclinical evidence for the potential clinical utility of BET-PROTACs in treating various cancers. urotoday.com
Comparative Studies with BET Inhibitors in Animal Models
Proteolysis-targeting chimeras (PROTACs) that incorporate a BET-binding moiety have demonstrated significantly improved efficacy in various cancer models when compared directly to their small molecule inhibitor counterparts. These studies highlight a key advantage of the degradation-based mechanism of PROTACs over the occupancy-based mechanism of traditional inhibitors. While BET inhibitors can effectively displace BET proteins from chromatin, their effect is often cytostatic, leading to the inhibition of tumor growth. In contrast, BET-degrading PROTACs eliminate the target proteins entirely, a mechanism that has been shown to induce apoptosis and lead to profound tumor regression in animal models. pnas.org
In preclinical models of castration-resistant prostate cancer (CRPC), the BET-degrading PROTAC ARV-771 was compared with the BET inhibitor OTX015. In a 22Rv1 xenograft mouse model, which is resistant to the anti-androgen drug enzalutamide, ARV-771 treatment resulted in tumor regression. pnas.orgnih.gov This was a superior outcome compared to treatment with OTX015, which only achieved an 80% tumor growth inhibition (TGI), meaning the tumors continued to grow, albeit at a slower rate. pnas.org The superiority of the PROTAC approach was attributed to its ability to induce apoptosis in CRPC cells, whereas the inhibitor was primarily cytostatic. pnas.orgresearchgate.net
Similar superior efficacy has been observed in hematological malignancy models. In a mouse model of secondary acute myeloid leukemia (sAML), the BET-PROTAC ARV-771 was found to be more potent than the BET inhibitor OTX015. nih.gov The study demonstrated that ARV-771 treatment led to a greater reduction in the sAML burden and improved the survival of mice engrafted with sAML cells compared to OTX015. nih.gov This enhanced in vivo activity is consistent with in vitro findings where BET-PROTACs like ARV-825 (which uses OTX015 as its BET-binding moiety) induced significantly more apoptosis in sAML cells than OTX015 alone. nih.gov
The advantages of BET degradation extend to solid tumors like osteosarcoma. A study utilizing the PROTAC BETd-260 showed profound anti-tumor activity in both cell-derived and patient-derived osteosarcoma xenografts in mice. researchgate.net This activity was in striking contrast to the modest efficacy of the well-known BET inhibitor JQ1 in similar models. Treatment with BETd-260 led to rapid and noticeable tumor shrinkage, underscoring that the complete removal of BET proteins provides a much stronger therapeutic effect than simply inhibiting their binding function. researchgate.net
Table 1: Comparative Efficacy of BET PROTACs vs. BET Inhibitors in Animal Models
| PROTAC | Compared BET Inhibitor | Disease Model | Animal Model | Key Efficacy Finding | Reference |
|---|---|---|---|---|---|
| ARV-771 | OTX015 | Castration-Resistant Prostate Cancer (CRPC) | 22Rv1 Xenograft (Mouse) | ARV-771 induced tumor regression, whereas OTX015 resulted in 80% tumor growth inhibition (TGI), representing progressive disease. | pnas.org |
| ARV-771 | OTX015 | Secondary Acute Myeloid Leukemia (sAML) | HEL92.1.7 Engrafted (Mouse) | ARV-771 was more potent in reducing the sAML burden and improving survival compared to OTX015. | nih.gov |
| BETd-260 | JQ1 | Osteosarcoma | MNNG/HOS Xenograft & PDX (Mouse) | BETd-260 profoundly inhibited tumor growth and caused tumor shrinkage, showing strikingly superior efficacy compared to the modest effects of JQ1. | researchgate.net |
Efficacy in Other Preclinical Disease Models (e.g., inflammatory or neurological models, if applicable)
The therapeutic potential of inducing BET protein degradation is not limited to oncology. Preclinical studies have begun to explore the efficacy of BET PROTACs in models of inflammatory and neurological diseases, where BET proteins are known to play significant pathological roles.
In the context of neuroinflammation, a BET PROTAC has shown promise in a preclinical model of multiple sclerosis. The PROTAC molecule dBET1 was evaluated in mice with experimental autoimmune encephalomyelitis (EAE), a widely used model for multiple sclerosis. dntb.gov.ua The study found that treatment with dBET1 alleviated the pathogenesis of the disease, suggesting that degrading BET proteins could be a viable therapeutic strategy for neuroinflammatory conditions. dntb.gov.ua
Furthermore, the role of BRD4 in chronic obstructive pulmonary disease (COPD) has positioned it as a therapeutic target for inflammatory lung diseases. nih.gov Recognizing this, research has focused on developing BET PROTACs suitable for topical administration to the lungs. The development of the first examples of inhaled BET PROTACs, designed for local and restricted protein degradation within the lung, represents a significant step toward exploring their efficacy in preclinical respiratory disease models. rsc.org This approach aims to maximize therapeutic impact at the site of inflammation while minimizing potential systemic exposure.
While the application of PROTACs for neurodegenerative diseases like Parkinson's or Alzheimer's is an active area of research, it faces significant challenges, primarily related to the difficulty of designing potent degraders that can effectively penetrate the blood-brain barrier (BBB). nih.gov
Table 2: Efficacy of BET PROTACs in Other Preclinical Disease Models
| PROTAC | Disease Area | Animal Model | Key Efficacy Finding | Reference |
|---|---|---|---|---|
| dBET1 | Neuroinflammation | Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model (for Multiple Sclerosis) | Alleviated the pathogenesis of the disease in mice. | dntb.gov.ua |
| Inhaled BET PROTACs | Inflammatory Lung Disease | In vitro and in vivo characterization for inhaled delivery | Demonstrated feasibility of topical BET PROTACs for locally restricted protein degradation in the lung. | rsc.org |
Compound List
Mechanisms of Resistance to Protacs Targeting Bet Proteins
Intrinsic Resistance Mechanisms
Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to a PROTAC degrader from the outset. Several cellular factors can contribute to this phenomenon.
The functionality of a PROTAC is contingent upon its ability to form a ternary complex with the target protein and an E3 ubiquitin ligase. The abundance of the specific E3 ligase recruited by the PROTAC, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), is a critical determinant of its efficacy. Cancer cells with naturally low expression levels of the required E3 ligase may exhibit intrinsic resistance. For instance, colorectal cancer cell lines with lower baseline levels of CRBN mRNA and protein have been shown to be less sensitive to the CRBN-recruiting BET PROTAC, dBET1 researchgate.netresearchgate.net. This suggests that the inherent E3 ligase expression landscape of a tumor can be a predictive biomarker for intrinsic resistance to specific PROTACs nih.gov.
While PROTACs are designed to be catalytic and eliminate target proteins, profound overexpression of the target, such as BRD4, can sometimes overwhelm the degradation machinery. Overexpression of BRD4 is a known resistance mechanism to traditional BET inhibitors nih.gov. Although PROTACs are generally more effective than inhibitors in overcoming resistance driven by target overexpression, extremely high levels of the target protein could potentially saturate the PROTAC-mediated degradation capacity, contributing to reduced sensitivity nih.govnih.gov. However, studies have shown that BET-PROTACs like MZ1 and ARV-825 can effectively degrade BRD4 even in cell lines resistant to the BET inhibitor JQ1 due to BRD4 overexpression nih.gov. This highlights a key advantage of the degradation-based approach over simple inhibition. Ectopic overexpression of BRD4 has been demonstrated to rescue the growth inhibition and cell cycle arrest induced by a BRD4-specific PROTAC, confirming that the anti-proliferative effects are indeed reliant on targeting BRD4 for degradation nih.gov.
A significant mechanism of both intrinsic and acquired resistance is the activity of ATP-binding cassette (ABC) transporters, particularly the multidrug resistance protein 1 (MDR1), encoded by the ABCB1 gene biorxiv.orgashpublications.org. These pumps actively transport a wide range of substrates, including some PROTACs, out of the cell, thereby reducing the intracellular concentration of the degrader to sub-therapeutic levels nih.gov. Proteomic analyses have identified the upregulation of MDR1 as a key factor mediating resistance to PROTACs in various cancer cell lines foxchase.orgresearchgate.netnih.gov. Cancer cells that exhibit high baseline expression of MDR1 can display intrinsic resistance to BET PROTACs biorxiv.org. This resistance can be reversed by co-administration of MDR1 inhibitors or by genetic ablation of the ABCB1 gene, which re-sensitizes the cells to the PROTAC degrader ashpublications.orgfoxchase.orgresearchgate.net.
| Mechanism | Description | Example PROTACs Affected | Key Research Finding |
| Low E3 Ligase Expression | Insufficient levels of the E3 ligase (e.g., CRBN) required by the PROTAC to form a productive ternary complex. | dBET1 | Colorectal cancer cells with low baseline CRBN expression show reduced sensitivity researchgate.netresearchgate.net. |
| Target Protein Overexpression | Extremely high levels of the target protein (e.g., BRD4) may saturate the degradation capacity. | General BET-PROTACs | PROTACs can often overcome resistance to BET inhibitors caused by BRD4 overexpression nih.gov. |
| Drug Efflux Pump Activity | Increased expression of pumps like MDR1 (ABCB1) that actively remove the PROTAC from the cell. | MZ1, dBET6, ARV-771 | High MDR1 expression confers resistance, which can be reversed with MDR1 inhibitors biorxiv.orgashpublications.org. |
Acquired Resistance Mechanisms
Acquired resistance emerges in cancer cells following prolonged exposure to a PROTAC. This typically involves genetic changes that disrupt the PROTAC's mechanism of action.
The most frequently documented mechanism of acquired resistance to BET-PROTACs involves genomic alterations in the components of the recruited E3 ligase complex nih.govaacrjournals.orglatrobe.edu.ausigmaaldrich.com. Chronic treatment with either VHL-based or CRBN-based BET-PROTACs can select for cancer cells that have mutations, deletions, or down-regulation of the respective substrate receptor (VHL or CRBN) or other essential components of the Cullin-RING ligase (CRL) complex, such as CUL2 (for VHL-based PROTACs) nih.govbiorxiv.orgaacrjournals.org.
For example, cells that acquire resistance to the CRBN-based BET-PROTAC ARV-825 often exhibit deletions in the CRBN gene nih.gov. Similarly, resistance to the VHL-based PROTAC ARV-771 has been linked to the loss of CUL2, a core component of the CRL2-VHL complex aacrjournals.orgbiorxiv.org. These genetic alterations prevent the formation of a functional E3 ligase complex, thereby rendering the PROTAC ineffective as it can no longer induce the ubiquitination and subsequent degradation of BET proteins researchgate.netaacrjournals.org. The specific component of the E3 ligase machinery that becomes altered can depend on the essentiality of the gene; mutations are more frequent in the substrate receptor itself (CRBN or VHL), but in the case of the highly essential VHL, alterations in other complex members like CUL2 are also observed biorxiv.org.
| Altered Component | PROTAC Type | Cell Line Example | Effect of Alteration |
| CRBN | CRBN-based (e.g., ARV-825) | OVCAR8 | Deletion of CRBN gene prevents PROTAC-mediated degradation nih.govaacrjournals.org. |
| CUL2 | VHL-based (e.g., ARV-771) | OVCAR8 | Loss of CUL2 compromises the CRL2-VHL complex, leading to resistance aacrjournals.orgbiorxiv.org. |
| VHL | VHL-based (e.g., ARV-771) | KBM7 | Point mutations in VHL can disrupt ternary complex formation and confer resistance biorxiv.org. |
In contrast to the frequent emergence of resistance to traditional kinase inhibitors via mutations in the drug-binding site of the target protein, this mechanism appears to be rare for BET-PROTACs aacrjournals.orglatrobe.edu.ausigmaaldrich.com. Multiple studies that have generated BET-PROTAC resistant cell lines through chronic treatment have found that resistance is primarily caused by alterations in the E3 ligase machinery rather than by secondary mutations in the BET proteins (BRD2, BRD3, BRD4) that would prevent PROTAC binding nih.govaacrjournals.orglatrobe.edu.au. The catalytic nature of PROTACs and their ability to function effectively even with weaker binding affinities may contribute to this lower selective pressure for target-site mutations. While theoretically possible, mutations in the PROTAC-binding bromodomains of BRD4 have not been identified as a primary driver of acquired resistance in the reported preclinical models.
Alterations in Proteasome Pathway Components
Acquired resistance to BET-PROTACs is primarily caused by genomic alterations that impair the function of the specific E3 ubiquitin ligase complex recruited by the PROTAC. aacrjournals.orgaacrjournals.org This mechanism is distinct from the typical resistance seen with small molecule inhibitors, which often involves secondary mutations in the drug's direct target. latrobe.edu.au The resistance is highly specific to the E3 ligase pathway being utilized; for instance, cells that become resistant to a PROTAC that engages the von Hippel-Lindau (VHL) E3 ligase remain sensitive to a PROTAC that recruits Cereblon (CRBN), and vice versa. aacrjournals.orgnih.gov This indicates that the downstream proteasome machinery remains functional. aacrjournals.org
Research using cancer cell lines chronically treated with either VHL-based or CRBN-based BET-PROTACs has identified specific genetic changes responsible for this resistance.
Resistance to VHL-based PROTACs: In cells resistant to the VHL-recruiting BET PROTAC ARV-771, the primary cause was found to be the functional loss of Cullin-2 (CUL2). aacrjournals.orgnih.gov CUL2 is an essential scaffold protein within the Cullin-RING ligase 2 (CRL2) complex that includes VHL. aacrjournals.orgnih.gov Resistant cells displayed multiple distinct genomic alterations that compromised the CUL2 locus, including homozygous deletions and frameshift mutations, leading to a loss of CUL2 protein expression. aacrjournals.org Reintroducing CUL2 into these resistant cells restored their sensitivity to ARV-771, confirming that CUL2 loss is the direct cause of resistance. aacrjournals.org The fitness cost associated with mutating the essential VHL gene may favor alterations in other complex members like CUL2. nih.gov
Resistance to CRBN-based PROTACs: For cells resistant to the CRBN-recruiting BET PROTAC ARV-825, the resistance mechanism was predominantly the loss of the CRBN gene itself, often through a large chromosomal deletion. aacrjournals.org Unlike the VHL-based resistance where the scaffold protein was altered, here the substrate recognition component of the CRL4-CRBN complex was lost. aacrjournals.org Notably, no genomic or transcriptional changes were observed in CUL4, the corresponding scaffold protein for the CRBN complex. aacrjournals.org
The table below summarizes key research findings on genomic alterations leading to resistance against specific BET-PROTACs.
| PROTAC | Recruited E3 Ligase | Target Protein | Resistance Mechanism | Affected Gene(s) | Type of Alteration | Reference |
| ARV-771 | VHL | BET Proteins (BRD2/3/4) | Compromised CRL2VHL complex function | CUL2 | Frameshift mutations, homozygous deletions | aacrjournals.org |
| ARV-825 | CRBN | BET Proteins (BRD2/3/4) | Loss of substrate recognition component | CRBN | Chromosomal deletion leading to gene loss | aacrjournals.org |
Strategies for Overcoming Resistance
The understanding of resistance mechanisms is crucial for developing strategies to overcome or circumvent them. For BET-PROTACs, several approaches are being explored, ranging from the development of novel degraders to the use of combination therapies.
PROTACs Targeting Alternative E3 Ligases
Since resistance to VHL- or CRBN-based PROTACs is often specific to the engaged E3 ligase pathway, a primary strategy to overcome this is to develop PROTACs that recruit alternative E3 ligases. nih.govfrontiersin.org With over 600 E3 ligases present in humans, there is a vast, largely untapped potential for developing new PROTACs that are effective in resistant cell populations. nih.gov Efforts have been made to design PROTACs that hijack other E3 ligases, such as MDM2 and the inhibitor of apoptosis proteins (IAPs). nih.gov
MDM2-based PROTACs: The E3 ligase MDM2 is a key negative regulator of the p53 tumor suppressor. PROTACs have been designed to recruit MDM2 to degrade target proteins. For example, the compound A1874 links the BET inhibitor JQ1 to an MDM2 ligand, successfully inducing the degradation of BRD4. aacrjournals.org This approach offers a dual mechanism of action: in addition to degrading the target oncoprotein, it also sequesters MDM2, preventing the degradation of p53 and thereby activating its tumor suppressor functions. mdpi.com
IAP-based PROTACs: The IAP family of proteins can also be recruited for targeted protein degradation. While much of the development in this area has focused on other targets, the principle has been successfully demonstrated. For instance, the compound SNIPER(ABL)-062 was developed to recruit IAP to degrade the BCR-ABL1 fusion protein, illustrating the potential of this E3 ligase family to overcome resistance caused by mutations in the target's active site. nih.gov
| PROTAC | Recruited E3 Ligase | Target Protein | Significance for Overcoming Resistance |
| A1874 | MDM2 | BRD4 | Engages an alternative E3 ligase and offers a dual anti-cancer mechanism by stabilizing p53. aacrjournals.orgmdpi.com |
| Various | IAP | Various | Provides another alternative E3 ligase pathway to bypass resistance developed against VHL/CRBN-based PROTACs. nih.gov |
Combination Therapies with Other Antineoplastic Agents
Combining BET-PROTACs with other anticancer drugs presents a promising strategy to enhance therapeutic efficacy and overcome resistance. This approach can target multiple oncogenic pathways simultaneously, reducing the likelihood of cancer cells escaping treatment through a single resistance mechanism. For example, the BET degrader ARV-771 has demonstrated significant efficacy in preclinical models of castration-resistant prostate cancer (CRPC), a disease state characterized by resistance to standard endocrine therapies. researchgate.net In other studies, combining a novel PROTAC targeting PIM kinases with the chemotherapy drug docetaxel (B913) resulted in a significant increase in cancer cell death compared to either agent alone, suggesting a synergistic effect that could be applicable to BET-PROTACs in resistant settings. cancer.gov
Design of Next-Generation PROTACs to Circumvent Resistance Mechanisms
Rational drug design is leading to the development of next-generation PROTACs engineered to be more potent and to bypass known resistance mechanisms. nih.gov These efforts focus on optimizing all three components of the PROTAC molecule: the warhead, the E3 ligase ligand, and the linker.
Linker Optimization: The chemical linker connecting the two ligands is not merely a spacer but plays a critical role in the formation and stability of the ternary complex, ultimately affecting degradation efficiency. nih.govbiorxiv.org The length, rigidity, and attachment points of the linker can be modified to achieve optimal orientation between the target protein and the E3 ligase. For example, computational modeling informed the design of ZXH-2-147 , a BRD4-degrader with a rationally shortened linker that demonstrated degradation activity. nih.gov
Trivalent PROTACs: A novel design strategy involves creating trivalent PROTACs, which feature a bivalent warhead capable of engaging two sites on a target protein simultaneously. The compound SIM1 is a trivalent PROTAC designed with a bivalent BET inhibitor that binds to both bromodomains of BET proteins, linked to a VHL ligand. nih.gov This design enhances binding avidity and promotes the formation of a stable ternary complex, resulting in exceptionally potent (picomolar) and sustained degradation of BET proteins. This enhanced efficacy makes such compounds potentially more effective at overcoming resistance. nih.gov
Activatable PROTACs: To improve tissue selectivity and reduce systemic toxicity, which can contribute to resistance pressures, researchers are designing PROTACs that are activated only under specific conditions. These include photoswitchable PROTACs, which can be turned on and off with light, and hypoxia-activated PROTACs, which become active in the low-oxygen environment characteristic of solid tumors. acs.org This spatiotemporal control could allow for more precise targeting of cancer cells, minimizing effects on healthy tissue and potentially delaying the onset of resistance. acs.org
Advanced Protac Design Strategies and Future Research Directions for Bet Targeting Moieties
Development of Highly Selective BET Degraders
The development of highly selective degraders for Bromodomain and Extra-Terminal (BET) proteins represents a significant advancement in the field of targeted protein degradation. While early BET inhibitors targeted the entire family of proteins (BRD2, BRD3, and BRD4), the use of Proteolysis Targeting Chimeras (PROTACs) has enabled the creation of molecules with remarkable isoform selectivity, particularly for BRD4. scienceopen.comnih.gov This selectivity is crucial as it may lead to more targeted therapeutic effects and reduced off-target toxicities. nih.gov
Isoform-Selective Degradation
Achieving isoform-selective degradation among the highly homologous BET family members has been a key challenge. scienceopen.com However, researchers have successfully designed PROTACs that preferentially degrade one BET protein over others. This selectivity is often achieved through the careful optimization of the PROTAC linker and the choice of the E3 ligase ligand, which can influence the formation of a productive ternary complex (BET protein-PROTAC-E3 ligase). scienceopen.com
One notable example is the VHL-based PROTAC, MZ1. While the parent inhibitor, JQ1, is a pan-BET inhibitor, MZ1 was found to induce the unexpectedly selective removal of BRD4 over BRD2 and BRD3. nih.gov This preferential degradation of BRD4 leads to a more limited and distinct transcriptional response compared to the broader effects of JQ1. nih.gov
Further studies have led to the development of even more potent and selective BRD4 degraders. For instance, compound 9 (BD-9136) demonstrated over 1000-fold greater selectivity for the degradation of BRD4 compared to BRD2 and BRD3 at a concentration of 1 nM. scienceopen.com Another example, compound 10 (WWL0245), a degrader based on a dual BET/PLK1 inhibitor, showed excellent selectivity for BRD4 with minimal degradation of other BET family members at concentrations up to 10 μM. scienceopen.com
The table below summarizes the isoform selectivity of selected BET degraders.
| Compound | Target Profile | E3 Ligase Ligand | Key Findings |
| MZ1 | Preferential BRD4 degrader | VHL | Induces potent and rapid degradation of BRD4 over BRD2 and BRD3. nih.gov |
| Compound 9 (BD-9136) | Highly selective BRD4 degrader | Not Specified | Exhibits over 1000-fold selectivity for BRD4 degradation compared to BRD2/3. scienceopen.com |
| Compound 10 (WWL0245) | Selective BRD4 degrader | Not Specified | Shows excellent selectivity for BRD4 with negligible degradation of other BET proteins at high concentrations. scienceopen.com |
| 4c | Selective BRD2 and BRD4 degrader | Thalidomide (B1683933) | Demonstrates high selectivity for BRD2 and BRD4 over other subtypes. nih.gov |
| 4n | Selective BRD3 and BRD4 degrader | KEAP1 | Degrades BRD3 and BRD4, with a preference for the short isoform of BRD4, while not affecting BRD2. nih.gov |
Exploration of Novel E3 Ubiquitin Ligases for PROTAC Development
The majority of early PROTAC development, including those targeting BET proteins, has relied on recruiting a small number of well-characterized E3 ubiquitin ligases, primarily von Hippel-Lindau (VHL) and Cereblon (CRBN). icr.ac.uk However, the human genome encodes over 600 E3 ligases, presenting a vast and largely untapped resource for the development of novel PROTACs. icr.ac.uk Exploring these alternative E3 ligases is a critical area of research aimed at overcoming limitations of current PROTACs, such as acquired resistance and potential toxicity. icr.ac.uk
Recruiting novel E3 ligases can offer several advantages, including the potential for tissue-specific or cancer-selective protein degradation by leveraging the differential expression and activity of E3 ligases in various cell types. icr.ac.uk Recent studies have demonstrated the feasibility of hijacking alternative E3 ligases for the degradation of BET proteins.
For example, researchers have successfully developed BET-targeting PROTACs that recruit the Kelch-like ECH-associated protein 1 (KEAP1) E3 ligase. One such PROTAC, compound 24 , was designed as a prodrug to enhance cell permeability and effectively degraded BET proteins by engaging KEAP1. nih.govacs.org Another study reported a BET degrader, 4n , that conjugates JQ1 with a KEAP1 ligand, leading to the selective degradation of BRD3 and BRD4. nih.gov
The aryl hydrocarbon receptor (AhR) E3 ligase has also been exploited for BET protein degradation. Chimeric degrader molecules using β-naphthoflavone (β-NF) as an AhR recruiter were shown to induce the degradation of BET family proteins. nih.gov
Furthermore, the discovery of covalent ligands for E3 ligases has expanded the toolbox for PROTAC development. Chemoproteomic methods have identified electrophilic fragments that covalently bind to DCAF family proteins, such as DCAF11 and DCAF16, which have been incorporated into PROTACs to degrade target proteins. nih.gov These advancements highlight the potential of moving beyond VHL and CRBN to create a new generation of BET PROTACs with improved therapeutic properties.
Multi-Targeting PROTACs and Hybrid Approaches
To enhance the efficacy and overcome potential resistance mechanisms, researchers are exploring multi-targeting PROTACs and other hybrid approaches. These strategies aim to either engage multiple targets simultaneously or to increase the efficiency of the degradation process through multivalent interactions.
A notable advancement is the development of dual-ligand PROTACs . These molecules are designed with two copies of the target protein ligand and two copies of the E3 ligase ligand. This design resulted in up to a tenfold increase in degradation efficiency and a hundredfold increase in cytotoxicity in cancer cell lines compared to their single-ligand counterparts. nih.gov Dual-ligand PROTACs also demonstrated prolonged protein degradation for up to 60 hours after removal of the compound. nih.gov This sustained effect is attributed to the formation of a highly stabilized intracellular ternary complex. nih.gov
Another innovative strategy is the creation of trivalent PROTACs . These consist of a bivalent BET inhibitor tethered to a single E3 ligase ligand. The VHL-based trivalent PROTAC, SIM1 , was identified as a low picomolar BET degrader with a preference for BRD2. nih.gov Mechanistically, SIM1 simultaneously engages both bromodomains of the BET protein, leading to a highly stable ternary complex with VHL that exhibits positive cooperativity and a prolonged cellular residence time. nih.gov
Furthermore, the concept of dual-target inhibitors is being translated into the design of PROTACs that can degrade two distinct proteins. For example, a dual BET/PLK1 inhibitor was used as a starting point to create a selective BRD4 degrader. scienceopen.com This approach could be extended to develop PROTACs that simultaneously degrade a BET protein and another oncogenic protein, potentially leading to synergistic anti-cancer effects.
Spatiotemporal Control of Degradation (e.g., Photo-PROTACs)
Achieving precise control over the activity of PROTACs in a specific location and at a specific time is a key goal in targeted protein degradation to minimize off-target effects and enhance therapeutic precision. nih.govnih.gov A leading strategy to achieve this spatiotemporal control is the development of photoswitchable PROTACs, often referred to as Photo-PROTACs or PHOTACs . nih.govnih.govchemrxiv.org
These molecules incorporate a photoswitchable chemical moiety, such as an azobenzene (B91143) linker, into the PROTAC structure. nih.gov This allows for the reversible activation and deactivation of the PROTAC using light of specific wavelengths. nih.gov In its inactive state (e.g., the cis-isomer of the azobenzene linker), the Photo-PROTAC is conformationally constrained and unable to form a productive ternary complex between the BET protein and the E3 ligase. nih.gov Upon irradiation with a specific wavelength of light (e.g., 415 nm), the linker isomerizes to its active state (e.g., the trans-isomer), enabling the formation of the ternary complex and subsequent degradation of the target protein. nih.gov The process can be reversed by using a different wavelength of light (e.g., 530 nm). nih.gov
A proof-of-concept Photo-PROTAC, PhotoPROTAC-1 , was developed based on the potent BET degrader ARV-771. nih.gov The active trans-isomer of PhotoPROTAC-1 induced significant degradation of BRD2 within 6.5 hours, while the inactive cis-isomer had no significant effect. nih.govacs.org This light-induced degradation was shown to be reversible, allowing for dynamic control over protein levels. nih.gov
Another approach involves the use of photolabile "caging" groups. These groups mask a critical functional part of the PROTAC, rendering it inactive. nih.gov Upon light irradiation, the caging group is cleaved, releasing the active PROTAC and initiating protein degradation. nih.gov This method provides an irreversible "on" switch for PROTAC activity.
The development of Photo-PROTACs and other light-inducible degradation strategies offers a powerful tool for the precise control of BET protein levels, which could lead to more targeted and effective therapies with reduced systemic toxicity. nih.govresearchgate.net
Enhancing Intracellular Accumulation and Target Engagement
A significant challenge in the development of effective PROTACs is their often-poor cell permeability and intracellular accumulation. nih.govnih.gov This is largely due to their high molecular weight and large polar surface area, which place them outside the typical "rule of five" for drug-like molecules. nih.gov To address this, several strategies are being explored to enhance the cellular uptake and target engagement of BET-targeting PROTACs.
One approach is linker optimization . The chemical composition and structure of the linker can be modified to improve the physicochemical properties of the PROTAC. For example, replacing amide bonds in the linker with ester groups can reduce the number of hydrogen bond donors, which has been shown to improve membrane permeability. tandfonline.com The introduction of rigid heterocyclic scaffolds like piperazine (B1678402) into the linker can also improve aqueous solubility and cell permeability. frontiersin.org
Prodrug strategies are also being employed to mask the polar groups of PROTACs with lipophilic moieties that are cleaved intracellularly to release the active degrader. tandfonline.com A more targeted approach involves conjugating the PROTAC to a ligand that is recognized by a cell surface receptor that is overexpressed on cancer cells, such as the folate receptor α (FOLR1). tandfonline.com This strategy allows for the selective delivery of the PROTAC to tumor cells. Similarly, aptamer-PROTAC conjugates , such as APR , use a tumor-targeting aptamer to deliver the BET degrader specifically to cancer cells. mdpi.com
The in-cell click-formed proteolysis targeting chimeras (CLIPTACs) strategy involves administering two smaller, more cell-permeable fragments of a PROTAC that then assemble into the active degrader inside the cell via a bio-orthogonal click reaction. nih.gov
Furthermore, the use of reversible covalent chemistry in the warhead that binds to the target protein has been shown to significantly enhance intracellular accumulation and target engagement. nih.govbiorxiv.org The cyano-acrylamide moiety, for example, can form a reversible covalent bond with the target protein, leading to higher intracellular concentrations of the PROTAC. nih.govbiorxiv.org
Finally, macrocyclization of the PROTAC molecule can pre-organize it into a bioactive conformation, which can enhance its binding to the target and E3 ligase, leading to improved degradation potency and selectivity. frontiersin.org
New Methodological Advances in PROTAC Research
The field of PROTAC research is rapidly evolving, with new methodologies continuously being developed to improve the design, synthesis, and efficacy of these targeted protein degraders. These advances are not only refining existing PROTACs but also expanding the scope of what is possible with this technology.
One significant area of advancement is the development of trivalent PROTACs . As discussed earlier, these molecules, which feature a bivalent ligand for the target protein, can enhance degradation efficacy through increased avidity and positive cooperativity in the formation of the ternary complex. nih.gov This represents a shift from the traditional bivalent PROTAC design and offers a new avenue for creating highly potent degraders. nih.gov
The creation of dual-ligand PROTACs , with two copies of both the target-binding and E3 ligase-binding moieties, is another innovative approach to boost degradation efficiency and prolong the duration of action. nih.gov
To improve the tissue and cell-type selectivity of BET degraders, researchers are developing antibody-PROTAC conjugates (Ab-PROTACs) . acs.org This strategy involves attaching a tumor cell-specific antibody to a PROTAC via a cleavable linker. acs.org The antibody directs the PROTAC to the target cells, where the linker is cleaved, releasing the active degrader. A trastuzumab-PROTAC conjugate targeting BRD4 is an example of this approach. acs.org
In terms of synthesis, new methods are being developed to streamline the construction of PROTACs. For instance, a highly efficient photocatalytic one-pot method for creating PROTACs with triazole-based linkers has been introduced, significantly simplifying the synthesis process. marinbio.com
Furthermore, the expansion of the E3 ligase toolbox beyond VHL and CRBN is a major methodological advance. The identification of novel E3 ligases, such as FBXO22 , and the development of ligands to recruit them, opens up new possibilities for creating PROTACs with different degradation profiles and tissue specificities. marinbio.com
Finally, the integration of computational and artificial intelligence (AI) approaches is beginning to play a more significant role in PROTAC design and optimization, helping to predict the formation of stable ternary complexes and guide the rational design of more effective degraders.
Advanced Biophysical Techniques for Ternary Complex Characterization
The formation of a stable ternary complex (E3 ligase–PROTAC–target protein) is the cornerstone of a PROTAC's mechanism of action and a critical determinant of its degradation efficiency. researchgate.netdiva-portal.org Several advanced biophysical techniques are employed to characterize the kinetics and thermodynamics of these interactions, providing invaluable data for optimizing PROTAC design. nih.gov
Surface Plasmon Resonance (SPR): SPR is a powerful technique for measuring the binding kinetics (association and dissociation rates) and affinity of binary and ternary complexes in real-time. nih.govresearchgate.net In a typical assay, one protein component, such as the E3 ligase (e.g., Von Hippel-Lindau, VHL), is immobilized on a sensor chip. diva-portal.org The PROTAC and the target BET protein (e.g., a bromodomain of BRD4, BRD4^BD2) are then flowed over the chip to measure the formation and stability of the ternary complex. researchgate.netdiva-portal.org This method can reveal crucial information about cooperativity—the extent to which the binding of one protein influences the PROTAC's affinity for the other. researchgate.net For instance, the PROTAC MZ1 has been shown to induce cooperative ternary complex formation between BRD4^BD2 and VHL. nih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS). ITC is considered the gold standard for characterizing binding thermodynamics and can be used to dissect the energetic drivers of ternary complex formation. researchgate.netnih.gov
Biolayer Interferometry (BLI): Similar to SPR, BLI is an optical biosensing technique that monitors molecular interactions in real-time. nih.gov It provides kinetic data on complex formation and dissociation and is often used as a higher-throughput alternative to SPR for screening and ranking PROTACs based on their ability to form ternary complexes. nih.gov
Förster Resonance Energy Transfer (FRET): FRET-based assays can be used to detect the proximity of the E3 ligase and the target protein upon PROTAC binding. researchgate.netdiva-portal.org In this setup, the POI and the E3 ligase are labeled with a donor and an acceptor fluorophore, respectively. The formation of the ternary complex brings the fluorophores close enough for energy transfer to occur, generating a detectable signal that confirms complex formation. diva-portal.org
These techniques collectively allow researchers to quantify the stability and cooperativity of the ternary complex, which has been shown to correlate with the efficiency of protein degradation in cells. nih.gov
Table 1: Comparison of Biophysical Techniques for Ternary Complex Analysis
| Technique | Key Information Provided | Throughput | Primary Application |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off), affinity (K_D), cooperativity. nih.govresearchgate.net | Low to Medium | Detailed kinetic characterization and cooperativity assessment. researchgate.netdiva-portal.org |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D), stoichiometry, enthalpy (ΔH), entropy (ΔS). researchgate.netnih.gov | Low | Complete thermodynamic profiling of binding interactions. nih.gov |
| Biolayer Interferometry (BLI) | Binding kinetics and affinity. nih.gov | Medium to High | Screening and ranking of PROTACs for ternary complex formation. nih.gov |
| Förster Resonance Energy Transfer (FRET) | Proximity-based detection of complex formation. researchgate.netdiva-portal.org | High | High-throughput screening and validation of ternary complex formation. diva-portal.org |
Quantitative Proteomics for Degradation Profiling
While biophysical assays confirm ternary complex formation, quantitative proteomics is essential to measure the actual degradation of the target protein within the cellular environment and to assess the PROTAC's selectivity across the entire proteome. researchgate.netchempro-innovations.com This approach helps identify both on-target degradation of BET proteins and any unintended off-target effects. chempro-innovations.comproteomics.com
Mass spectrometry-based proteomics workflows, such as Sequential Window Acquisition of all Theoretical Mass Spectra (SWATH-MS) or Tandem Mass Tagging (TMT), are used to compare the protein abundance in cells treated with a PROTAC versus control cells. proteomics.com This allows for a global and unbiased assessment of a PROTAC's effects. For BET-targeting PROTACs, these studies can confirm the degradation of BRD2, BRD3, and BRD4 and reveal the degradation efficiency and selectivity profile. nih.gov For example, quantitative proteomic profiling of cells treated with BET PROTACs has successfully identified BRD4 as the primary downregulated protein, while also flagging potential off-target proteins. nih.gov
This degradation-based protein profiling is crucial for lead optimization, helping to select candidates with the highest selectivity and to understand any potential liabilities associated with off-target degradation. researchgate.net
Real-time Monitoring of Protein Degradation in Cells
Observing the dynamics of protein degradation in living cells provides critical insights into a PROTAC's potency and mechanism of action. h1.co Several advanced techniques enable the real-time, quantitative monitoring of this process.
One prominent method is the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay. h1.co This technology can be adapted to monitor ternary complex formation inside living cells. More directly for degradation, CRISPR/Cas9 gene editing can be used to tag the endogenous BET protein with a small bioluminescent tag (like HiBiT). h1.co The luminescence of this tagged protein can be measured over time in live cells. Upon addition of a PROTAC, a decrease in the luminescent signal directly corresponds to the degradation of the target protein, providing precise kinetic data on the rate and extent of degradation. h1.co
Live-cell imaging using fluorescently tagged proteins is another powerful approach. researchgate.net By tagging a BET protein with a fluorescent marker like GFP, researchers can visually track its disappearance from specific cellular compartments (e.g., the nucleus) after PROTAC treatment, offering both spatial and temporal information on the degradation process. researchgate.net
Remaining Challenges in Preclinical Translation
Despite the promise of BET-targeting PROTACs, their translation from the laboratory to the clinic is fraught with challenges that stem from their unique structure and mechanism of action. nih.govdrugdiscoverytrends.comwuxiapptec.com These molecules are significantly larger and more complex than traditional small-molecule inhibitors, leading to difficulties in achieving favorable drug-like properties. drugdiscoverytrends.comwuxiapptec.comwuxiapptec.com
Optimization of Degradation-Relevant Chemical Space
The modular nature of PROTACs provides a vast chemical space to explore, but also complicates optimization. nih.govnih.gov The three components—the BET-binding moiety, the E3 ligase ligand, and the linker—must be co-optimized to ensure efficient ternary complex formation and subsequent degradation.
Linker Optimization: The length, composition, and attachment points of the linker are critical. The linker dictates the relative orientation of the target protein and the E3 ligase within the ternary complex, which in turn influences the efficiency of ubiquitin transfer to the target's surface lysine (B10760008) residues. researchgate.net There is no universally optimal linker; it must be empirically optimized for each target and ligand pair.
Ligand Affinity: While high-affinity binding to the target protein and E3 ligase might seem desirable, studies have shown that potent degradation can be achieved even with ligands that have moderate or weak binding affinities. nih.gov This is because the stability of the ternary complex, driven by cooperativity, is more important than the binary affinities of the individual ligands. nih.gov This expands the range of "undruggable" targets that could be addressed by PROTACs. nih.gov
Overcoming Limitations of Compound Properties
The high molecular weight, large polar surface area, and number of rotatable bonds in most PROTACs place them in a challenging chemical space, often violating traditional guidelines for oral bioavailability like Lipinski's "Rule of Five". wuxiapptec.comrsc.org
Permeability and Bioavailability: Achieving good cell permeability and oral bioavailability is a major hurdle. wuxiapptec.comwuxiapptec.comresearchgate.net Many PROTACs suffer from poor absorption and rapid clearance, limiting their therapeutic efficacy. drugdiscoverytrends.comwuxiapptec.com Medicinal chemists are exploring various strategies to overcome this, including designing molecules that can adopt more compact, membrane-permeable conformations or utilizing advanced formulation and delivery technologies. researchgate.net
Pharmacokinetics (PK) and Pharmacodynamics (PD): The relationship between drug exposure (PK) and protein degradation (PD) is more complex for PROTACs than for traditional inhibitors. drugdiscoverytrends.comwuxiapptec.com Because PROTACs act catalytically, a transient exposure can lead to prolonged degradation of the target protein. nih.gov However, their unique bifunctional nature can also lead to complex PK profiles and potential metabolite-related issues, where metabolites might compete with the parent PROTAC for binding to the target or E3 ligase. drugdiscoverytrends.comwuxiapptec.com
Table 2: Key Preclinical Challenges for BET PROTACs
| Challenge | Description | Potential Mitigation Strategies |
|---|---|---|
| Pharmacokinetics/Bioavailability | High molecular weight and polarity often lead to poor cell permeability, low oral absorption, and rapid clearance. drugdiscoverytrends.comwuxiapptec.com | Structure-based design to improve conformational flexibility; advanced drug delivery systems (e.g., nanoparticles). researchgate.net |
| Off-Target Effects & Toxicity | Unintended degradation of proteins other than the BET family can lead to toxicity. drugdiscoverytrends.comwuxiapptec.com | Quantitative proteomics to profile selectivity; rational design to minimize off-target binding. proteomics.comwuxiapptec.com |
| "Hook Effect" | Reduced degradation efficiency at high concentrations due to the formation of non-productive binary complexes. researchgate.netwuxiapptec.com | Careful dose-response studies to determine the optimal concentration range. wuxiapptec.com |
| Development of Resistance | Mutations or downregulation of the recruited E3 ligase (e.g., VHL, CRBN) can lead to resistance. aacrjournals.orgnih.gov | Development of PROTACs that utilize alternative E3 ligases; combination therapies. nih.gov |
Q & A
Q. What structural modifications of BET-binding moiety 2 are critical for improving proteolytic stability without compromising degradation activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
